molecular formula C14H10BrN B184861 5-bromo-2-phenyl-1H-indole CAS No. 83515-06-4

5-bromo-2-phenyl-1H-indole

Cat. No.: B184861
CAS No.: 83515-06-4
M. Wt: 272.14 g/mol
InChI Key: XGOWHPSXPPZWAH-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-1H-indole is a strategic synthetic intermediate in medicinal chemistry, designed for the development of novel therapeutic agents. The indole nucleus is a privileged scaffold in drug discovery, recognized for its diverse biological activities and presence in numerous FDA-approved pharmaceuticals . The specific substitution pattern on this compound enhances its research value; the bromine atom at the C5 position is a key reactive site for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the efficient introduction of diverse structural fragments . This allows researchers to rapidly explore chemical space and optimize drug candidates. The 2-phenyl group at the C2 position contributes to the molecule's steric and electronic profile, which can be leveraged to improve binding affinity and selectivity for target proteins . This molecular architecture makes this compound a particularly valuable scaffold for constructing indole-based hybrids, such as indole-imidazole conjugates, which are emerging as promising multifunctional agents in oncology . These hybrids have demonstrated potent activity as tubulin polymerization inhibitors, overcoming P-glycoprotein-mediated multidrug resistance in cancer cell lines, a significant challenge in current chemotherapy . The compound's properties, including high gastrointestinal absorption and blood-brain barrier permeation, predicted in silico, further underscore its potential in designing central nervous system (CNS)-active drugs and other therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOWHPSXPPZWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356973
Record name 5-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-06-4
Record name 5-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 5-bromo-2-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution of a bromine atom at the 5-position and a phenyl group at the 2-position imparts unique characteristics relevant to drug discovery and development.[1] This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its role in modulating critical biological signaling pathways.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature.[2] Its physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile in potential therapeutic applications. The bromine atom at the C5-position serves as a key functional handle for further synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1]

PropertyValueReference(s)
CAS Number 83515-06-4[1][3]
Molecular Formula C₁₄H₁₀BrN[3]
Molecular Weight 272.14 g/mol [1][3]
Melting Point 195-196 °C[1][4]
Flash Point 221.3 ± 23.2 °C[1][4]
Density 1.5 ± 0.1 g/cm³[1][4]
Refractive Index 1.699[1][4]
Physical Form Solid / Powder[2][5]
Purity ≥96.0%[5][6]
Storage Sealed in dry, room temperature[2]

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. While a complete, publicly available dataset for the target compound is not consistently available, data for closely related analogs like 5-bromoindole provide a reference for interpreting its spectra.[7] Key techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

Spectrum TypeDescriptionReference(s)
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indole and phenyl rings, as well as a broad singlet for the N-H proton.[7][8][9]
¹³C NMR The carbon NMR spectrum will display signals for the 14 carbon atoms. The carbon attached to the bromine atom will be significantly influenced by its electron-withdrawing effect.[7][8]
Mass Spec. Mass spectrometry confirms the molecular weight. The presence of bromine is readily identifiable from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[10][8]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach for constructing the indole core.[11][12] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[11]

Protocol: Fischer Indole Synthesis

This protocol is adapted from the general procedure for synthesizing 5-bromoindole analogs and is a viable method for preparing this compound.[13] The key starting materials would be (4-bromophenyl)hydrazine and acetophenone.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetophenone

  • Ethanol

  • Anhydrous zinc chloride (or another suitable Lewis/Brønsted acid)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates and chamber

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol.

    • Add acetophenone (1.0-1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be performed in situ or as a separate step. Monitor the reaction progress by TLC.[13]

  • Fischer Indole Cyclization:

    • To the phenylhydrazone mixture, carefully add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 equivalents).[13]

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • The reaction time can vary from a few hours to overnight. Monitor the progress of the cyclization by TLC.[13]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture three times with ethyl acetate.[13]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

    • If necessary, further purification can be achieved by recrystallization from a suitable solvent.[13]

G reagents (4-bromophenyl)hydrazine + Acetophenone hydrazone Hydrazone Formation (Ethanol, RT) reagents->hydrazone cyclization Fischer Indole Cyclization (ZnCl₂, Reflux) hydrazone->cyclization Add Catalyst crude_product Crude Product cyclization->crude_product Work-up & Concentration purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Fischer Indole Synthesis Workflow

Biological Activity and Signaling Pathways

Indole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][11] The unique electronic and steric profile of this compound makes it and its derivatives promising candidates for therapeutic development.[1] Research has suggested that some indole derivatives exert their effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[16] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[15] Certain 2-phenylindole derivatives have been shown to suppress this pathway, suggesting a potential mechanism for their anti-inflammatory effects.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation inhibitor 5-bromo-2-phenyl- 1H-indole Derivative inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds genes Inflammatory Gene Expression DNA->genes activates stimulus TNF-α stimulus->receptor

Inhibition of the Canonical NF-κB Signaling Pathway
Inhibition of VEGFR-2 and EGFR Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.[17][18] Dysregulation of these pathways is a hallmark of many cancers.[17] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[19][20] Derivatives of 5-bromoindole have been investigated as potential inhibitors of these kinases, making them attractive candidates for anticancer drug development.[21] Dual inhibition of both VEGFR and EGFR signaling is a promising strategy in cancer therapy.[17]

References

A Technical Guide to the Synthesis of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for obtaining 5-bromo-2-phenyl-1H-indole, a key heterocyclic intermediate in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of both a phenyl group at the C2 position and a bromine atom at the C5 position offers versatile handles for further chemical modification and drug design. This guide details established methodologies, including the Fischer, Bischler-Möhlau, and modern palladium-catalyzed syntheses, presenting experimental protocols and comparative data to aid in methodological selection and implementation.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal strategies discussed herein are the classical Fischer and Bischler-Möhlau indole syntheses and the more contemporary palladium-catalyzed cross-coupling and cyclization reactions.

G Start Synthetic Approaches Fischer Fischer Indole Synthesis Start->Fischer Bischler Bischler-Möhlau Synthesis Start->Bischler Palladium Palladium-Catalyzed Synthesis Start->Palladium

Caption: Core synthetic strategies for this compound.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of this compound, the required precursors are (4-bromophenyl)hydrazine and acetophenone.

Reaction Mechanism

The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine intermediate, a[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[2][4]

G A 4-Bromophenylhydrazine + Acetophenone B Phenylhydrazone Intermediate A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (H+) E Di-imine Intermediate D->E F Cyclization & Aromatization (Loss of NH3) E->F G This compound F->G

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol

The following is a representative protocol adapted from general procedures for the synthesis of 5-bromoindole analogs.[5]

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Cyclization: To the mixture from the previous step, add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq) or a Brønsted acid like polyphosphoric acid.[1][5]

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight and should be monitored by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.[5] Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[5]

ParameterValue / ConditionReference
Starting Materials (4-bromophenyl)hydrazine, Acetophenone[1][5]
Catalyst ZnCl₂, Polyphosphoric Acid (PPA), H₂SO₄[1][5]
Solvent Ethanol, Acetic Acid[2][5]
Temperature Reflux[5]
Typical Yield Moderate to Good (Varies with substrate and catalyst)[6]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that directly produces 2-arylindoles. The reaction involves the condensation of an α-haloacetophenone with an excess of an aniline.[6] To synthesize the target molecule, 2-bromoacetophenone is reacted with an excess of 4-bromoaniline. Despite its long history, this method has seen less use due to often harsh reaction conditions and modest yields, though recent modifications using microwave irradiation have been developed.[6][7]

Reaction Mechanism

The mechanism involves the initial N-alkylation of two molecules of aniline with the α-bromoacetophenone to form a key intermediate. This is followed by an electrophilic cyclization, aromatization, and tautomerization to yield the final 2-arylindole product.[7][8]

G A 2-Bromoacetophenone + 2 eq. 4-Bromoaniline B Adduct Formation A->B Nucleophilic Substitution C Imine Intermediate B->C Condensation D Electrophilic Cyclization C->D E Aromatization & Tautomerization D->E F This compound E->F

Caption: Key steps of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol

A general procedure for the Bischler-Möhlau synthesis is as follows:

  • Reaction Setup: A mixture of 2-bromoacetophenone (1.0 eq) and 4-bromoaniline (3.0 eq or more) is heated. The reaction is often carried out at high temperatures (180-240 °C), either neat or in a high-boiling solvent.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled. The excess aniline is removed, often by steam distillation or by dissolving the mixture in acid and extracting the non-basic product.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

ParameterValue / ConditionReference
Starting Materials 2-Bromoacetophenone, 4-Bromoaniline[6]
Catalyst Often none (thermal), or an aniline hydrobromide[9]
Solvent None (neat) or high-boiling solvents[6]
Temperature 180-240 °C[6]
Typical Yield Low to Moderate (Often limited by side reactions)[6]

Palladium-Catalyzed Syntheses

Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis, which are often characterized by milder conditions and higher functional group tolerance. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10][11] A highly efficient related strategy involves an intramolecular cyclization.

Reaction Mechanism (Larock Heteroannulation)

The catalytic cycle for the Larock synthesis typically involves:

  • Oxidative addition of the o-haloaniline to a Pd(0) species.

  • Coordination and subsequent migratory insertion of the alkyne.

  • Intramolecular C-N bond formation (reductive elimination precursor).

  • Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.[10]

G Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (o-haloaniline) PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination PdII_Vinyl Vinyl-Pd(II) Intermediate PdII_Alkyne->PdII_Vinyl Migratory Insertion Indole_Pd Cyclized Pd(II) Intermediate PdII_Vinyl->Indole_Pd Intramolecular Aminopalladation Indole_Pd->Pd0 Reductive Elimination Product Indole Product Indole_Pd->Product

Caption: Catalytic cycle for the Larock Indole Synthesis.

Experimental Protocols

Two highly effective palladium-catalyzed routes are presented.

Protocol A: Intramolecular Cyclization This highly efficient method relies on the base-mediated cyclization of a pre-formed o-alkynyl aniline derivative.

  • Reaction Setup: To a solution of ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamate (1.0 eq) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) (1.2 eq).[12]

  • Reaction Conditions: Heat the reaction mixture for 17 hours.[12]

  • Work-up and Purification: After completion, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is purified by silica gel chromatography to afford this compound.[12]

Protocol B: One-Pot Sonogashira Coupling and Cyclization This procedure combines a Sonogashira coupling and the subsequent cyclization into a single step.[13]

  • Reaction Setup: In a reaction vessel, combine the o-iodoaniline derivative (e.g., 4-bromo-2-iodoaniline, 1.0 eq), phenylacetylene (2.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.07 eq), and triethylamine (2.6 eq) in DMF solvent.[13]

  • Reaction Conditions: Stir the mixture at room temperature. Reaction times can be up to 24 hours.[13]

  • Work-up: Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate.[13]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.[13]

MethodStarting MaterialsCatalyst / ReagentSolventTemp.TimeYieldReference
Intramolecular Cyclization Ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamateTetrabutylammonium fluoride (TBAF)THFHeat17 h98%[12]
One-Pot Sonogashira / Cyclization 4-Bromo-2-iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMFRT24 h69-78%*[13]

*Yield reported for the analogous 2-phenyl-1H-indole synthesis.

Summary and Conclusion

The synthesis of this compound can be accomplished through various methods, each with distinct advantages. The Fischer indole synthesis is a robust and classical method, suitable when the corresponding hydrazine is readily available. The Bischler-Möhlau synthesis , while mechanistically direct for 2-arylindoles, often requires harsh conditions that may not be compatible with sensitive functional groups. Modern palladium-catalyzed reactions , particularly intramolecular cyclizations or one-pot Larock-type syntheses, offer the most efficient, mild, and high-yielding routes, making them the preferred choice in contemporary drug discovery and development settings where substrate scope and efficiency are paramount. The intramolecular cyclization of a pre-functionalized aniline derivative stands out with a near-quantitative reported yield.[12]

References

A Comprehensive Technical Guide to 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-bromo-2-phenyl-1H-indole is a substituted indole derivative that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the bromine atom at the 5-position and the phenyl group at the 2-position, provide a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling extensive structural modifications and the development of derivatives with tailored properties. This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound, complete with experimental protocols and pathway diagrams to support advanced research and development endeavors.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in synthesis, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀BrN[1][2][3]
Molecular Weight 272.14 g/mol [1][2][4]
CAS Number 83515-06-4[1][2][4]
Appearance Solid[5]
Melting Point 195-196°C[1]
Purity Typically ≥97%[4][5]
Flash Point 221.3 ± 23.2 °C[1]
Density 1.5 ± 0.1 g/cm³[1]
Refractive Index 1.699[1]
InChI Key XGOWHPSXPPZWAH-UHFFFAOYSA-N[1][5]

Synthesis and Reactivity

The indole nucleus is a privileged scaffold in medicinal chemistry, and the synthesis of its derivatives is of paramount importance.[6] this compound can be synthesized through various methods, often involving multi-step sequences that may include condensation and cross-coupling reactions.[1]

The true synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is highly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.[1] This allows for the introduction of a diverse array of functional groups, significantly expanding the chemical space available for drug discovery.

Key reactions involving the 5-bromo position include:

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]

  • Heck Coupling: Coupling with alkenes to form new carbon-carbon double bonds. Ligandless Heck coupling conditions have been developed, offering a more cost-effective approach.[1]

  • Sonogashira Coupling: Formation of a C-C bond between the C5-position and a terminal alkyne.[1]

  • Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles.

Key attributes of this compound.

Biological and Pharmacological Significance

Indole derivatives are central to drug discovery due to their ability to mimic peptide structures and bind to a wide array of biological targets like enzymes and receptors.[1] They form the core of numerous therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[1][6]

The halogenation of indole scaffolds, particularly bromination at the C-5 position, is a well-established strategy for enhancing biological activity.[7] This modification can improve potency and alter pharmacokinetic properties. For example, the related compound 5-bromobrassinin demonstrated a better pharmacological profile and potent anticancer activity compared to its non-brominated parent compound.[7]

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: The indole scaffold is present in many compounds that inhibit tubulin polymerization, a key process in cell division, making them effective anticancer agents.[1][8] Specifically, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of critical signaling kinases like VEGFR-2 and EGFR, which are involved in tumor growth and angiogenesis.[9]

  • Antibacterial Activity: Various 5-bromoindole-2-carboxamides have been synthesized and evaluated, with several compounds exhibiting high antibacterial activity against pathogenic Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ciprofloxacin.[10]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-phenyl-1H-indole.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., gentamicin, ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds and standard antibiotics in DMSO.

  • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow start Starting Materials (this compound, Boronic Acid, Catalyst, Base) reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization screening Biological Screening (e.g., Antibacterial MIC Assay) characterization->screening

Workflow for synthesis and evaluation of derivatives.

Conclusion

This compound is a high-value building block for chemical synthesis and drug discovery. Its amenability to functionalization via modern cross-coupling chemistry allows for the systematic exploration of structure-activity relationships. The demonstrated potential of its derivatives as anticancer and antibacterial agents underscores its importance for developing next-generation therapeutics. Future research will likely focus on expanding the library of derivatives and exploring their potential in other disease areas, leveraging the robust synthetic and analytical protocols established for this versatile scaffold.

References

Spectroscopic Profile of 5-bromo-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of 5-bromo-2-phenyl-1H-indole is crucial for its synthesis, identification, and application in further research. This technical guide provides a detailed overview of the available spectroscopic data and the experimental protocols for its acquisition.

Summary of Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily found in the searched literature, extensive data exists for closely related derivatives. This information, combined with general knowledge of indole spectroscopy, allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the indole and phenyl rings, as well as a characteristic signal for the N-H proton of the indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons on the indole ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the bromine (C-5) is expected to have a chemical shift in the range of 113-115 ppm due to the halogen's influence.[1]

Table 1: ¹H and ¹³C NMR Data for a Closely Related Derivative (Compound 3k) [2]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
8.29 (bs, 1H)200.7
7.67 (d, J = 7.7 Hz, 1H)160.4
7.57-7.44 (m, 4H)139.2
7.37-7.26 (m, 3H)137.75
7.10 (d, J = 2.5 Hz, 1H)137.71
7.07-7.01 (m, 1H)128.5
7.01-6.85 (m, 3H)127.9
5.32 (bs, 1H)126.7
125.6
124.5
124.4
123.3
121.1
119.8
119.4
116.0
115.8
114.6
112.8
71.1

Note: Compound 3k is a derivative of this compound. The exact structure of 3k is not specified in the provided source, but its spectroscopic data serves as a valuable reference.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Closely Related Derivative (Compound 3k) [2]

Parameter Value
Ionization ModeESI
Calculated m/z403.0441 [M+H]⁺
Found m/z403.0431 [M+H]⁺

Note: The molecular formula of the derivative ion is C₂₂H₁₆BrN₂O.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for a Closely Related Derivative (Compound 3k) [2]

Wavenumber (cm⁻¹) Assignment
3404N-H stretch
2958C-H stretch (aromatic)
1685C=O stretch (in derivative)
1617, 1487, 1466C=C stretch (aromatic)
1326C-N stretch
1150C-O stretch (in derivative)
886, 803, 752, 697C-H bend (aromatic)

Note: The peak at 1685 cm⁻¹ and 1150 cm⁻¹ are likely due to functionalities present in the derivative and not in the parent this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[2]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (HRMS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Interpretation: The measured m/z value is compared with the calculated exact mass of the expected molecular formula to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: Typically 4 cm⁻¹.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR Infrared Spectroscopy Purification->IR Functional Groups Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterized Compound Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-bromo-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the experimental parameters for spectral acquisition, presents a thorough interpretation of the proton signals, and includes a visual representation of the molecular structure with corresponding proton assignments.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For substituted indoles like this compound, ¹H NMR provides critical information regarding the electronic environment of individual protons, their connectivity through scalar coupling, and the overall substitution pattern on the indole and phenyl rings. A precise understanding of the ¹H NMR spectrum is fundamental for confirming the identity and purity of synthesized compounds in drug discovery and development pipelines.

Molecular Structure and Proton Numbering

To facilitate the interpretation of the ¹H NMR spectrum, the protons of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used for the assignment of signals in the subsequent sections.

5_bromo_2_phenyl_1H_indole cluster_indole This compound cluster_phenyl C2 C2 N1 N1 C2->N1 C1' C1' C2->C1' C3 C3 C3->C2 H3 H3 C3->H3 C3a C3a C3a->C3 C4 C4 C3a->C4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 Br Br C5->Br C7 C7 C6->C7 H6 H6 C6->H6 C7a C7a C7->C7a H7 H7 C7->H7 C7a->C3a N1->C7a H1 H1 N1->H1 C2' C2' C1'->C2' C3' C3' C2'->C3' H2' H2' C2'->H2' C4' C4' C3'->C4' H3' H3' C3'->H3' H4' H4' C4'->H4' C5' C5' C6' C6' NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.7 mL of DMSO-d6 containing TMS Sample->Solvent Tube Transfer solution to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400 MHz NMR spectrometer Tube->Spectrometer Shimming Shim the magnetic field to optimize homogeneity Spectrometer->Shimming Parameters Set acquisition parameters (e.g., pulse sequence, number of scans) Shimming->Parameters Acquire Acquire the Free Induction Decay (FID) Parameters->Acquire FT Apply Fourier Transform to the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to TMS at 0.00 ppm Baseline->Reference Integrate Integrate the signals Reference->Integrate

References

13C NMR Analysis of 5-bromo-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-phenyl-1H-indole. Due to the limited availability of fully assigned experimental data for this specific molecule in the public domain, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. This prediction is based on the analysis of substituent effects on the parent indole ring, utilizing experimental data from closely related analogues, namely 5-bromoindole and 2-phenylindole. This guide also outlines a standard experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and discusses potential synthetic impurities that may be observed.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The prediction is based on the known ¹³C NMR data for indole, with additive corrections for the substituent effects of a bromo group at the C-5 position and a phenyl group at the C-2 position. The data for the parent indole and the substituent effects are derived from publicly available spectral databases and scientific literature.

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃
C-2~138
C-3~101
C-3a~129
C-4~122
C-5~114 (C-Br)
C-6~124
C-7~112
C-7a~135
C-1' (ipso)~132
C-2'/C-6' (ortho)~129
C-3'/C-5' (meta)~128
C-4' (para)~127

Experimental Protocol for ¹³C NMR Analysis

The following is a general protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.[1][2]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of aromatic and heteroaromatic carbons.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

3. Data Processing:

  • Apply a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration (if necessary).

  • Calibrate the spectrum by setting the solvent peak to its known chemical shift (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Logical Workflow for ¹³C NMR Analysis

The logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final data interpretation, is illustrated in the following diagram.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup Insert Sample acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline calibrate Calibration baseline->calibrate assign Peak Assignment calibrate->assign compare Comparison with Prediction assign->compare

References

The Biological Versatility of 5-Bromo-2-Phenyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-bromo-2-phenyl-1H-indole derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a bromine atom at the 5-position of a 2-phenyl-1H-indole core can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide delves into the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical biological pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Aberrant activation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Certain novel 5-bromo-1H-indole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1] Inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][3] Similarly, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[2] For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has demonstrated potent activity against HepG2 hepatocellular carcinoma cells, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway.[2][4]

Tubulin Polymerization Inhibition

The indole scaffold is a known feature in compounds that inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5][6] By disrupting microtubule dynamics, these agents can effectively halt the proliferation of rapidly dividing cancer cells.[3] Molecular docking studies have been employed to investigate the potential of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles to inhibit tubulin polymerization.[5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected this compound and related 5-bromoindole derivatives against various human cancer cell lines and kinases.

Table 1: In Vitro Cytotoxic Activity of 5-Bromoindole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
5BDBIC5-Bromo-1H-indole-2-carbohydrazideHepG2 (Hepatocellular Carcinoma)14.3[2][4]
Sorafenib (Standard)-HepG2 (Hepatocellular Carcinoma)6.2[2][4]
Compound 3a5-Bromo-1H-indole-2-carbothioamideHepG2, A549, MCF-7Most potent of the series[3][7]
Erlotinib (Standard)---[7]

Table 2: In Vitro Kinase Inhibitory Activity of 5-Bromoindole Derivatives

CompoundTarget KinaseIC50 (µM)Reference
5BDBICVEGFR-2Potent Inhibition[4]
Sorafenib (Standard)VEGFR-2-[4]
Compound 3aEGFRPotent Inhibition[3][7]

Antimicrobial Activity

Beyond their anticancer properties, 5-bromoindole derivatives have also demonstrated notable antimicrobial activities.

Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria.[8] Several of these compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[8] Notably, some of these derivatives displayed higher antibacterial activity against E. coli and P. aeruginosa than the standard antibiotics gentamicin and ciprofloxacin.[8]

Quantitative Antimicrobial Activity Data

Table 3: Minimum Inhibitory Concentration (MIC) of 5-Bromoindole-2-Carboxamides

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)S. Typhi (µg/mL)Reference
7a< 0.35< 0.350.751.25[8]
7b< 0.35< 0.350.751.25[8]
7c< 0.35< 0.350.751.25[8]
7g0.750.750.750.75[8]
7h0.750.750.750.75[8]
Gentamicin0.751.250.751.25[8]
Ciprofloxacin0.350.750.350.35[8]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-phenyl-indole derivatives has been linked to the suppression of the NF-κB signaling pathway.[5] While specific studies on this compound derivatives are emerging, the broader class of indole compounds has been shown to modulate this key inflammatory pathway.[9][10] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), inhibit the degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB.[9]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following sections provide outlines of key experimental protocols used to characterize the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-substituted-1H-indoles involves a palladium-catalyzed reaction.[11]

Procedure:

  • A mixture of the appropriate 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) are stirred in DMF (5 mL) at room temperature for 24 hours.

  • Upon completion, the reaction mixture is diluted with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the 2-phenyl-1H-indole derivative.[11]

For the synthesis of 5-bromo-1H-indole-2-carboxylic acid derivatives, a common starting material is ethyl 5-bromoindole-2-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.[12] This acid can then be converted to various derivatives such as hydrazones, carbothioamides, oxadiazoles, and triazoles.[12][13]

In Vitro Anticancer Activity Assays

This colorimetric assay is widely used to assess cell viability and proliferation.[1][6][14]

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. Vehicle and blank controls are included. The plates are incubated for 24, 48, or 72 hours.[5]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]

  • Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16][17]

Procedure:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[2]

  • Incubation: The cells are incubated at room temperature in the dark for 15 minutes.[2][17]

  • Flow Cytometry Analysis: 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry.[2] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[2]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][7]

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold PBS.[2]

  • Fixation: The cells are fixed by dropwise addition into cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.[2][18]

  • Staining: The fixed cells are washed to remove ethanol and resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.[2][18]

  • Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[2][18]

In Vitro Kinase Inhibition Assays

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[3][15]

Procedure:

  • The test compound is serially diluted and pre-incubated with recombinant human VEGFR-2 kinase domain in an assay buffer.[15]

  • The kinase reaction is initiated by the addition of a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP.[15]

  • The reaction proceeds for a specified time at a controlled temperature (e.g., 30°C).[15]

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope labeling (³²P-ATP) or ELISA-based detection with a phosphospecific antibody.[15]

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[15]

A similar principle is applied to measure the inhibition of EGFR kinase activity.[19]

Procedure:

  • A reaction mixture is prepared containing EGFR Kinase Buffer, the test compound, and recombinant EGFR enzyme.

  • The reaction is initiated by the addition of ATP and a suitable substrate.

  • After incubation, the amount of ADP produced is quantified using a luminescence-based assay (e.g., Kinase-Glo™).[19]

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21]

Procedure:

  • Serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization PI3K PI3K EGFR:f2->PI3K Autophosphorylation & Activation RAS RAS EGFR:f2->RAS Indole_Derivative 5-Bromo-2-phenyl- 1H-indole Derivative Indole_Derivative->EGFR:f2 Inhibition Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Angiogenesis Akt->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2:f2->PI3K Indole_Derivative 5-Bromo-2-phenyl- 1H-indole Derivative Indole_Derivative->VEGFR2:f2 Inhibition PKC PKC PLCg->PKC Cell_Response Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocation Indole_Derivative Indole Derivative Indole_Derivative->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Transcription

Caption: NF-κB signaling pathway and its modulation by indole derivatives.

Experimental_Workflow_Anticancer cluster_workflow Anticancer Activity Evaluation Workflow Start Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Kinase Kinase Inhibition Assay (EGFR/VEGFR-2) Mechanism->Kinase End Lead Compound Identification Apoptosis->End CellCycle->End Kinase->End

Caption: General experimental workflow for the evaluation of anticancer activity.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position of the 2-phenyl-indole scaffold often enhances the therapeutic potential, providing a key handle for synthetic modifications to optimize activity and selectivity. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and effective drugs for a range of diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-bromo-2-phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2-phenylindole is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Its unique structural features, including the bromine atom at the 5-position and the phenyl group at the 2-position, provide a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-2-phenylindole, detailed experimental protocols for its synthesis and modification, and an exploration of its role as an inhibitor of key signaling pathways.

Core Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Melting Point 195-196 °C[1]
Boiling Point No experimental data available.
Flash Point 221.3 ± 23.2 °C[1]
Density 1.5 ± 0.1 g/cm³[1]
pKa No experimental data available.
Solubility Soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, ether, and chloroform. Sparingly soluble in water.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5-bromo-2-phenylindole. While a complete set of assigned spectra for this specific molecule is not consistently available across public databases, the following represents typical spectral characteristics based on data for 5-bromoindole and other 2-phenylindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-bromo-2-phenylindole is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenyl ring.

ProtonExpected Chemical Shift (ppm)Multiplicity
NH~8.1-8.3Broad singlet
H-4~7.7-7.8Doublet
H-6~7.2-7.3Doublet of doublets
H-7~7.1-7.2Doublet
Phenyl-H~7.3-7.6Multiplet
H-3~6.5-6.7Singlet or triplet

¹³C NMR: The carbon NMR spectrum will show signals for the 14 carbon atoms in the molecule. The carbon attached to the bromine atom (C-5) will be significantly affected.

CarbonExpected Chemical Shift (ppm)
C-2~138-140
C-3~100-105
C-3a~128-130
C-4~123-125
C-5~113-115
C-6~122-124
C-7~111-113
C-7a~135-137
Phenyl-C~125-135
Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-2-phenylindole will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3100-3000Aromatic C-H stretch
~1600, 1450C=C aromatic ring stretching
~800C-H out-of-plane bending
~550-650C-Br stretch
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 5-bromo-2-phenylindole will show a characteristic molecular ion peak. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak will be observed, which is a definitive indicator for the presence of a single bromine atom.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 271/273

  • Loss of Br: [M-Br]⁺

  • Loss of H: [M-H]⁺

  • Fragments from the phenyl and indole rings

Chemical Properties and Reactivity

The chemical reactivity of 5-bromo-2-phenylindole is largely dictated by the indole nucleus and the bromine substituent. The indole ring is electron-rich and susceptible to electrophilic substitution, while the C-Br bond is a versatile handle for cross-coupling reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives. The synthesis of 5-bromo-2-phenylindole can be achieved by reacting 4-bromophenylhydrazine with acetophenone in the presence of an acid catalyst.

Fischer_Indole_Synthesis_Workflow Reactants 4-Bromophenylhydrazine + Acetophenone Acid Acid Catalyst (e.g., ZnCl₂, PPA) Reactants->Acid Hydrazone Formation of Phenylhydrazone Acid->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization and Elimination of NH₃ Rearrangement->Cyclization Product 5-bromo-2-phenylindole Cyclization->Product

Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis of 5-bromo-2-phenylindole

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetophenone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a Lewis acid catalyst such as zinc chloride (1.2 equivalents) or polyphosphoric acid. Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-phenylindole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-bromo-2-phenylindole serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 5-bromo-2-phenylindole with an organoboron compound, such as a boronic acid.

Suzuki_Miyaura_Coupling_Workflow Reactants 5-bromo-2-phenylindole + Arylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactants->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Reactants->Base Solvent Solvent (e.g., Toluene, Dioxane) Reactants->Solvent Reaction Reaction at Elevated Temperature Catalyst->Reaction Base->Reaction Solvent->Reaction Product 5-Aryl-2-phenylindole Reaction->Product

Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-phenylindole with Phenylboronic Acid

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-phenylindole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition and Degassing: Add a degassed solvent, such as a mixture of toluene and water (4:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-2-phenylindole.

Biological Activity and Signaling Pathway Inhibition

Derivatives of 5-bromo-2-phenylindole have shown significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell proliferation and survival. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR).

Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] Overactivation of the EGFR pathway is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs), including derivatives of 5-bromo-2-phenylindole, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates ADP ADP TKD->ADP RAS RAS TKD->RAS Activates Indole 5-bromo-2-phenylindole Derivative Indole->TKD Inhibits ATP ATP ATP->TKD Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Inhibition of the EGFR Signaling Pathway

The diagram above illustrates the simplified EGFR signaling cascade. Binding of EGF to EGFR leads to the activation of its intracellular tyrosine kinase domain. This, in turn, activates downstream pathways such as the RAS-RAF-MEK-ERK pathway, ultimately promoting cell proliferation and survival.[3] 5-bromo-2-phenylindole derivatives act as competitive inhibitors at the ATP-binding site of the tyrosine kinase domain, preventing its activation and blocking the downstream signaling cascade.[2]

Conclusion

5-bromo-2-phenylindole is a valuable heterocyclic compound with a rich chemical profile that makes it a versatile building block in organic synthesis and medicinal chemistry. Its physical and chemical properties, coupled with its amenability to functionalization through cross-coupling reactions, provide a robust platform for the development of novel therapeutic agents. The demonstrated activity of its derivatives as EGFR inhibitors highlights its potential in the design of targeted cancer therapies. This technical guide provides a foundational understanding of the core properties and applications of 5-bromo-2-phenylindole for researchers and professionals in the field of drug discovery and development.

References

5-Bromo-2-phenyl-1H-indole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-bromo-2-phenyl-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages information on structurally related compounds to provide well-founded estimations and details robust experimental protocols for precise determination.

Physicochemical Properties

This compound is a crystalline solid. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole scaffold significantly influences its physicochemical properties, including lipophilicity and potential biological activity.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₀BrN[1]
Molecular Weight 272.14 g/mol [1]
Appearance Off-white solid[2]
Melting Point 188-190 °C (for 2-phenylindole)[3]
pKa 16.80 ± 0.30 (Predicted for 2-phenylindole)[3]

Solubility Profile

Table 1: Estimated Solubility of this compound

SolventPredicted SolubilityRationale/Supporting Data
Dimethyl Sulfoxide (DMSO)HighRelated bromo-indole-carboxylic acids are soluble in DMSO.[5]
Dimethylformamide (DMF)HighRelated bromo-indole-carboxylic acids are soluble in DMF.[5]
MethanolSoluble5-Bromo-1H-indole is reported to be soluble in methanol.[2]
EthanolSoluble2-Phenylindole is freely soluble in ethanol.[4]
DichloromethaneSoluble2-Phenylindole is freely soluble in dichloromethane.[4]
AcetoneLikely SolubleGeneral solubility of indole derivatives in polar aprotic solvents.
WaterVery Low2-Phenylindole has a reported aqueous solubility of 0.7 µg/mL at pH 7.4.[6]

Note: The data in this table are estimations based on structurally similar compounds. Experimental verification is crucial for obtaining accurate quantitative solubility data.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. The indole ring system is susceptible to oxidation, and the presence of a bromine atom can impart sensitivity to light.

Table 2: Stability Considerations for this compound

ConditionStability ConcernRecommendations
Temperature Potential for thermal degradation at elevated temperatures.Store the solid compound at -20°C for long-term stability.[7]
Light Brominated aromatic compounds can be photosensitive and undergo photodegradation.[7]Store both the solid compound and its solutions protected from light, using amber vials or by wrapping containers in aluminum foil.[7]
pH The indole ring's stability can be pH-dependent. Acidic conditions may lead to degradation.For aqueous solutions, it is advisable to maintain a neutral pH range (6-8) to balance solubility and stability. Prepare aqueous solutions fresh before each experiment.[7]
Oxidation The indole nucleus is susceptible to oxidation.Store in a tightly sealed container, and consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term preservation of the solid.

Experimental Protocols

To facilitate the precise determination of solubility and stability, the following detailed experimental protocols are provided.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8][9]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Solution Preparation cluster_sep Phase Separation & Sampling cluster_quant Quantification A Add excess this compound to solvent B Seal and agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample for analysis D->E G Analyze standards and sample by HPLC E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Calculate solubility H->I

Experimental workflow for the shake-flask solubility assay.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the parent compound from its degradation products.[10]

Methodology:

  • Forced Degradation Studies:

    • Subject solutions of this compound to various stress conditions:

      • Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.

      • Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: e.g., 80°C for 48 hours (in solid state and in solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • HPLC Method Development:

    • Develop a reversed-phase HPLC method capable of separating the intact this compound from all degradation products formed during the forced degradation studies.

    • Optimize parameters such as the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic acid), elution mode (isocratic or gradient), flow rate, and detector wavelength.[11][12]

  • Method Validation:

    • Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Study:

    • Prepare solutions of this compound in the desired solvent and store them under the specified conditions (e.g., different temperatures, light exposures).

    • At predetermined time points, withdraw aliquots, and analyze them using the validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining intact compound to determine its stability over time.

Biological Context and Signaling Pathways

Derivatives of this compound have garnered significant interest as potential therapeutic agents, particularly in oncology. Research has shown that related 5-bromo-indole-2-carboxylic acid derivatives can act as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[13][14][15] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.

The inhibition of VEGFR-2 and EGFR by these compounds can disrupt downstream signaling cascades, leading to the suppression of tumor growth.

G cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt EGFR EGFR EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Inhibitor 5-Bromo-2-phenyl- 1H-indole Derivative Inhibitor->VEGFR2 Inhibition Inhibitor->EGFR Inhibition Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation

Inhibition of VEGFR-2 and EGFR signaling by 5-bromo-indole derivatives.

References

Potential Therapeutic Applications of Brominated Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated indoles, a diverse class of marine-derived and synthetic compounds, have emerged as a significant area of interest in medicinal chemistry. Possessing a wide spectrum of biological activities, these molecules show considerable promise in the development of novel therapeutics. This technical guide provides an in-depth overview of the core therapeutic applications of brominated indoles, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

Indole is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly brominated indoles, are abundant in marine organisms and have been the subject of extensive research.[1] The introduction of a bromine atom to the indole ring can significantly modulate a compound's physicochemical properties, including its binding affinity and selectivity for biological targets.[1] This has led to the discovery of numerous brominated indoles with potent biological activities. This guide will explore the therapeutic potential of key brominated indoles, summarizing the current state of research and providing practical information for their further investigation.

Anticancer Applications

Several brominated indoles have demonstrated significant anticancer activity, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Key Compounds and Mechanisms of Action
  • 6-Bromoindirubin-3'-oxime (6BIO): A potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and the JAK/STAT3 signaling pathway.[2][3] Inhibition of JAK/STAT3 signaling by 6BIO leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[2] It has shown efficacy in melanoma and canine melanoma cell lines.[2][4]

  • 6-Bromoisatin: This compound, found in the marine mollusc Dicathais orbita, inhibits the proliferation of colon cancer cells (HT29) and induces apoptosis.[5][6] It has also been shown to arrest the cell cycle at the G2/M phase in HT29 cells.[7]

  • Tyrindoleninone: Also isolated from D. orbita, tyrindoleninone exhibits anticancer properties, though it may require higher concentrations than 6-bromoisatin to achieve similar anti-proliferative effects.[6][7]

  • 6,6'-Dibromoindirubin: A component of the historical dye Tyrian purple, this molecule has also been investigated for its anticancer properties.[8]

Quantitative Data: Anticancer Activity
CompoundCell LineAssay TypeIC50 ValueCitation(s)
6-Bromoindirubin-3'-oxime (6BIO) A2058 (Melanoma)Cell Viability5 µM[3][9]
CML-10C2, UCDK9M2, UCDK9M3 (Canine Melanoma)Proliferation (MTS)5 µM (for 72h)[4]
HCT-116 (Colon Carcinoma)Antiproliferative (MTT)5.2 µM[8]
HL-60 (Promyelocytic Leukemia)Antiproliferative (MTT)5.4 µM[8]
6-Bromoisatin HT29 (Colon Adenocarcinoma)Cell Proliferation (MTT)223 µM[5][6][10]
HT29 & Caco-2 (Previous study with semi-purified compound)Cell Viability~100 µM[5]
Signaling Pathway: 6BIO Inhibition of JAK/STAT3

6BIO acts as a pan-JAK inhibitor, preventing the phosphorylation and subsequent activation of STAT3. This disruption of the JAK/STAT3 signaling cascade is a key mechanism behind its pro-apoptotic effects in cancer cells.[2]

JAK_STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine/Growth Factor Cytokine->Receptor STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer Dimerization Gene Target Gene Transcription (e.g., Mcl-1) STAT3_dimer->Gene Nuclear Translocation BIO 6BIO BIO->JAK Inhibition Apoptosis Apoptosis Gene->Apoptosis Inhibition of

6BIO inhibits the JAK/STAT3 signaling pathway.

Anti-inflammatory Applications

Brominated indoles from marine molluscs have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.

Key Compounds and Mechanisms of Action
  • 6-Bromoisatin and 6-Bromoindole: These compounds inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[11] Their mechanism involves inhibiting the translocation of the transcription factor NF-κB to the nucleus.[11]

  • Tyrindoleninone and 6,6'-Dibromoindirubin: These have also been noted for their anti-inflammatory properties.[8]

Quantitative Data: Anti-inflammatory Activity
Compound/ExtractTargetAssayIC50 ValueCitation(s)
D. orbita Hypobranchial Gland Extract NO ProductionRAW264.7 cells30.8 µg/mL[11]
TNFα ProductionRAW264.7 cells43.03 µg/mL[11]
PGE2 Production3T3 fibroblasts34.24 µg/mL[11]
5-Bromoisatin TNFα ProductionRAW264.7 cells38.05 µM[11]
6-Bromoisatin NO ProductionRAW264.7 cells122.65 µM[11]
6-Bromoindole NO ProductionRAW264.7 cells150.01 µM[11]
Tyrindoleninone NO ProductionRAW264.7 cells157.12 µM[11]
Signaling Pathway: Inhibition of NF-κB Translocation

In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brominated indoles like 6-bromoisatin inhibit this process.[11]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Gene Pro-inflammatory Gene Transcription (TNFα, iNOS) NFkB->Gene Nuclear Translocation BromIndoles Brominated Indoles (e.g., 6-Bromoisatin) BromIndoles->IKK Inhibition

Brominated indoles inhibit NF-κB activation.

Neuroprotective Applications

Indole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms often involve antioxidant properties and modulation of signaling pathways crucial for neuronal survival.[12][13]

Key Compounds and Mechanisms of Action

While research into brominated indoles for neuroprotection is an emerging area, the broader class of indole derivatives shows promise. For instance, indole-3-carbinol and its derivatives exhibit neuroprotective effects by activating the Nrf2-antioxidant response element pathway.[14] Some indole derivatives have also been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[15][16] An indole derivative, NC009-1, has shown potential in a mouse model of Parkinson's disease by reducing neuroinflammation and oxidative stress.[17]

Signaling Pathway: GSK-3β Inhibition by 6BIO

GSK-3β is a key kinase in multiple cellular processes, and its inhibition is a therapeutic strategy for several diseases, including neurodegenerative disorders. 6BIO is a potent inhibitor of GSK-3β.[10]

GSK3b_Inhibition cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex β-catenin Destruction Complex Frizzled->DestructionComplex Inhibition PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibitory Phosphorylation BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation GSK3b->DestructionComplex Component of TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation & Co-activation BIO 6BIO BIO->GSK3b Inhibition TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Screening Compound Library (Brominated Indoles) Cytotoxicity Cytotoxicity Assays (e.g., MTT on normal cells) Screening->Cytotoxicity Efficacy Efficacy Assays (e.g., Anti-inflammatory, Anticancer) Cytotoxicity->Efficacy Mechanism Mechanism of Action (e.g., Western Blot, Kinase Assays) Efficacy->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Hit Compound(s) Model Animal Model Selection (e.g., Mouse model of lung inflammation) Toxicity Toxicity & Pharmacokinetics Model->Toxicity Efficacy_in_vivo In Vivo Efficacy Studies Toxicity->Efficacy_in_vivo Histology Histopathology & Biomarker Analysis Efficacy_in_vivo->Histology Lead_Opt->Model

References

Methodological & Application

Application Notes: Synthesis of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-2-phenyl-1H-indole is a crucial heterocyclic intermediate in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the synthesis of complex molecular architectures.[1][2] The 2-phenyl substituent contributes to the molecule's overall structural and electronic properties, influencing its biological activity. This document outlines several common and effective protocols for the synthesis of this compound, providing detailed experimental procedures, comparative data, and workflow diagrams for researchers in drug development and organic synthesis.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[3][5][6] For the synthesis of this compound, (4-bromophenyl)hydrazine is reacted with acetophenone.

Experimental Protocol

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The progress of this step can be monitored by Thin-Layer Chromatography (TLC).

  • Cyclization: To the mixture containing the phenylhydrazone, add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid.[3][5]

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight and should be monitored by TLC until the starting material is consumed.[5]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water.[5]

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.[5]

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.[5]

Quantitative Data Summary

Reactant AReactant BCatalystSolventTemperatureTypical Yield
(4-bromophenyl)hydrazineAcetophenoneZnCl₂, PPA, or other acidsEthanol, Acetic AcidReflux60-80%

Experimental Workflow

Fischer_Indole_Synthesis Reactants Reactants: (4-bromophenyl)hydrazine Acetophenone Hydrazone Hydrazone Formation (Ethanol, RT) Reactants->Hydrazone 1. Mix Cyclization Acid-Catalyzed Cyclization (e.g., ZnCl₂) (Reflux) Hydrazone->Cyclization 2. Add Acid, Heat Workup Work-up (Quench, Extract) Cyclization->Workup 3. Cool Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product Product: This compound Purification->Product 5. Isolate Pure

Caption: Workflow for the Fischer Indole Synthesis.

Protocol 2: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles by reacting an α-halo-ketone with an excess of an aniline.[7][8] To synthesize this compound, phenacyl bromide (α-bromoacetophenone) is reacted with an excess of 4-bromoaniline. While the classical method often requires harsh conditions and may result in low yields, modern variations utilizing microwave irradiation or different catalysts have been developed to improve efficiency.[7][8]

Experimental Protocol

  • Reaction Setup: In a sealed reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a reflux condenser), combine phenacyl bromide (1.0 eq) and 4-bromoaniline (3.0 eq or more).

  • Reaction: Heat the mixture, typically to a high temperature (150-180 °C), for several hours. Alternatively, perform the reaction under microwave irradiation, which can significantly reduce the reaction time.[8] The use of a catalyst like lithium bromide has been shown to enable milder conditions.[8]

  • Work-up:

    • After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate this compound.

Quantitative Data Summary

| Reactant A | Reactant B | Catalyst/Conditions | Temperature | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenacyl bromide | 4-bromoaniline (excess) | None (thermal) or LiBr | 150-180 °C or Microwave | Variable, often moderate |

Experimental Workflow

Bischler_Mohlau_Synthesis Reactants Reactants: Phenacyl bromide 4-bromoaniline (excess) Reaction Reaction (High Temp or Microwave) Reactants->Reaction 1. Mix & Heat Workup Work-up (Acid/Base Wash, Extraction) Reaction->Workup 2. Cool Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Crude Product Product: This compound Purification->Product 4. Isolate Pure

Caption: Workflow for the Bischler-Möhlau Synthesis.

Protocol 3: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[9][10] To prepare the target compound, a suitably substituted aniline, such as 4-bromo-2-iodoaniline, is reacted with phenylacetylene. This method is highly versatile and generally proceeds under milder conditions than classical methods.[11]

Experimental Protocol

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-iodoaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and a ligand if necessary (e.g., PPh₃).

  • Addition of Reagents: Add a degassed solvent, such as N,N-dimethylformamide (DMF). Then, add phenylacetylene (1.2-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates the consumption of the starting aniline.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water or a saturated aqueous ammonium chloride solution.[12]

    • Extract the product with ethyl acetate or another suitable organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[12]

  • Purification: Purify the residue by silica gel column chromatography to afford the desired this compound.

Quantitative Data Summary

Reactant AReactant BCatalystBaseSolventTemperatureTypical Yield
4-bromo-2-iodoanilinePhenylacetylenePd(OAc)₂ / Pd(PPh₃)₂Cl₂K₂CO₃ / Na₂CO₃DMF / NMP80-110 °C70-90%

Experimental Workflow

Larock_Indole_Synthesis Reactants Reactants: 4-bromo-2-iodoaniline Phenylacetylene Reaction Pd-Catalyzed Heteroannulation (DMF, 100°C) Reactants->Reaction 1. Add Reagents Catalyst Catalyst System: Pd(OAc)₂, K₂CO₃ Catalyst->Reaction in Solvent Workup Work-up (Quench, Extract) Reaction->Workup 2. Cool Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Crude Product Product: This compound Purification->Product 4. Isolate Pure Cyclization_Synthesis Reactant Starting Material: [4-bromo-2-(phenylethynyl)phenyl] -carbamate Reaction Cyclization (TBAF, THF, Heat) Reactant->Reaction 1. Add TBAF & Heat Workup Work-up (Extraction) Reaction->Workup 2. Cool Product Product: This compound Workup->Product 3. Isolate Product (Yield: 98%)

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Specifically, 2-phenyl-1H-indole derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[2][3][4][5] The functionalization of the indole core is a key strategy for modulating the pharmacological profile of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust tool for the arylation of the indole nucleus under relatively mild conditions with high functional group tolerance.[1][6][7]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-bromo-2-phenyl-1H-indole with various arylboronic acids. This reaction enables the synthesis of a diverse library of 5-aryl-2-phenyl-1H-indole derivatives, which are valuable compounds for structure-activity relationship (SAR) studies in drug development.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide, in this case, this compound. The catalytic cycle consists of three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] A base is crucial for the activation of the organoboron species to facilitate the transmetalation step.[7][8]

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling reaction and can significantly influence the reaction rate, yield, and purity of the desired 5-aryl-2-phenyl-1H-indole product. The following tables summarize various reported conditions for the Suzuki coupling of bromoindoles, which can be adapted for this compound.

Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Bromoindoles

Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (in catalyst)3 - 7Commonly used, commercially available.[1][9]
Pd(OAc)₂SPhos0.5Effective for a broad range of substrates.[1]
Pd(dppf)Cl₂dppf (in catalyst)2 - 5Good for heteroaryl couplings.[10][11]
PdCl₂(dppf)₂dppf (in catalyst)-Can shorten reaction time and increase yield.[11]
Pd(OAc)₂None (ligand-free)0.5 - 1.5Can be effective in aqueous media.[12]

Table 2: Base and Solvent Systems for Suzuki Coupling of Bromoindoles

BaseSolvent SystemTemperature (°C)Notes
Cs₂CO₃Ethanol100 (Microwave)Rapid heating, shorter reaction times.[1]
K₂CO₃Water:Acetonitrile37Mild conditions, suitable for sensitive substrates.[1]
Na₂CO₃Water or Water/Methanol120 (Microwave)Green solvent system.[9]
K₃PO₄Dioxane/Water100Often used with hindered substrates.[13]
Na₂CO₃DMF/Water60Good for achieving high selectivity.[12]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from procedures for 5-bromoindole and is suitable for rapid library synthesis.[1][9]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-phenyl-1H-indole.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is based on conventional heating methods and can be easily scaled up.[1][10]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.005 equiv.)

  • SPhos (0.005 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the 1,4-dioxane/water solvent mixture.

  • Add the catalyst solution to the reaction flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-phenyl-1H-indole.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Diaryl R²-B(OR)₂ Transmetalation Transmetalation PdII_Diaryl->Pd0 R¹-R² RedElim Reductive Elimination CoupledProduct 5-aryl-2-phenyl-1H-indole (R¹-R²) ArylHalide This compound (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OR)₂) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent start->setup degas Degas Mixture (Ar/N₂) setup->degas reaction Heat to Reaction Temperature (Conventional or Microwave) degas->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc & Water - Separate Layers - Wash & Dry Organic Layer monitoring->workup Reaction Complete purification Purification: - Concentrate Solvent - Column Chromatography workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis end End analysis->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development

The 5-aryl-2-phenyl-1H-indole scaffold is a key pharmacophore in medicinal chemistry. The ability to readily synthesize a diverse range of analogs via the Suzuki coupling reaction is highly valuable for lead optimization and SAR studies. Derivatives of this scaffold have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: Many indole derivatives have shown potent anticancer activity by targeting various biological pathways, including tubulin polymerization and protein kinases such as EGFR.[2]

  • SIRT1 Activators: Certain 5-phenyl-2-aryl benzimidazole derivatives, structurally related to 5-aryl-2-phenyl-indoles, have been identified as activators of SIRT1, an emerging target for metabolic disorders.[14]

  • Antiviral Activity: The 2-phenyl-indole core has been identified as a novel scaffold for anti-Hepatitis C Virus (HCV) agents.[4][5]

  • Bacterial Efflux Pump Inhibitors: Functionalized 2-aryl-indoles have been shown to inhibit the NorA multidrug resistance pump in Staphylococcus aureus, suggesting a potential strategy to combat antibiotic resistance.[3]

The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of novel 5-aryl-2-phenyl-1H-indole derivatives.

References

Application Notes and Protocols for the Functionalization of the 5-bromo-2-phenyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 5-bromo-2-phenyl-1H-indole scaffold, a privileged structure in medicinal chemistry. The protocols detailed herein offer robust starting points for the synthesis of diverse libraries of 2-phenylindole derivatives for screening and lead optimization in drug discovery programs.

The 2-phenyl-1H-indole core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Functionalization at the 5-position, facilitated by the bromo-substituent, allows for the strategic introduction of various molecular fragments to modulate the biological and pharmacokinetic profiles of these derivatives.

Key Functionalization Reactions

The bromine atom at the C5-position of the 2-phenyl-1H-indole scaffold is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The most prominent of these transformations are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 5-position of the indole and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in pharmaceutical and materials science due to its mild conditions and high functional group tolerance.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)EthanolMW0.5-0.67>95
24-Methoxyphenylboronic acidPd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃ (3)H₂O:Acetonitrile (4:1)3718High
3Thiophene-3-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O (4:1)120 (MW)1.582
4N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane802High

Yields are based on similar substrates and conditions reported in the literature.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-2-phenyl-1H-indole.

Suzuki_Miyaura_Coupling This compound This compound Product 5-Aryl-2-phenyl-1H-indole This compound->Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Figure 1. General scheme for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction provides a reliable method for the vinylation of the this compound scaffold. This palladium-catalyzed reaction couples the aryl bromide with a variety of alkenes to introduce a vinyl group at the 5-position, a versatile functional group for further synthetic transformations.

Table 2: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh
4Acrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF10020 hModerate to Good

Yields are based on similar substrates and conditions reported in the literature.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)

  • SPhos (15 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 equivalents)

  • Acetonitrile (MeCN) and Water (1:1 mixture)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.

  • Purge the vial with argon for 5 minutes to create an inert atmosphere.

  • Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.

  • Securely seal the vial with a cap.

  • Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-styryl-2-phenyl-1H-indole.

Heck_Reaction This compound This compound Product 5-Vinyl-2-phenyl-1H-indole This compound->Product Heck Reaction Alkene Alkene Alkene->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Figure 2. General scheme for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for the formation of a C-C bond between the 5-position of the indole and a terminal alkyne. This reaction introduces an alkynyl moiety, which is a valuable functional group for further transformations, including click chemistry, and is present in a number of biologically active molecules.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | | 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | | 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | | 4 | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~90 |

Yields are based on 5-bromoindole as the starting material.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous, degassed DMF via syringe.

  • Add triethylamine to the mixture, followed by the dropwise addition of phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(phenylethynyl)-2-phenyl-1H-indole.

Sonogashira_Coupling This compound This compound Product 5-Alkynyl-2-phenyl-1H-indole This compound->Product Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Catalyst Pd(0) Catalyst, Cu(I) Co-catalyst Catalyst->Product Base Base Base->Product

Figure 3. General scheme for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, allowing for the coupling of the this compound with a wide range of primary and secondary amines. This reaction is of high importance in drug discovery, as the introduction of amine functionalities can significantly impact the pharmacological properties of a molecule.

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1-2)BINAP (1-2)NaOtBu (1.4)Toluene100-11012-24High
2MorpholinePd(OAc)₂ (1-5)Xantphos (1-5)Cs₂CO₃ (1.5)Dioxane10012-24High
3Benzylamine(SIPr)Pd(methallyl)Cl (3)-LHMDS (1.2)THF22<1High
4IndolePd(OAc)₂ (5)DavePhos (7.5)K₃PO₄ (2)Toluene11024Moderate to Good

Yields are based on similar aryl bromide substrates and conditions reported in the literature.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), BINAP (2 mol%), and Pd₂(dba)₃ (2 mol%).

  • Add anhydrous toluene to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Add aniline (1.2 equiv.) to the reaction mixture.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(phenylamino)-2-phenyl-1H-indole.

Buchwald_Hartwig_Amination This compound This compound Product 5-Amino-2-phenyl-1H-indole This compound->Product Buchwald-Hartwig Amination Amine Amine Amine->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Figure 4. General scheme for the Buchwald-Hartwig amination.

Biological Significance and Signaling Pathways

Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity and Tubulin Polymerization Inhibition

A significant area of research has focused on the anticancer properties of 2-phenylindole derivatives. One of the key mechanisms of their anticancer action is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. The most active derivatives have shown IC50 values in the nanomolar range for cell growth inhibition and low micromolar range for tubulin polymerization inhibition.

Anti-inflammatory Activity and NF-κB Signaling Pathway Inhibition

Certain 2-phenylindole derivatives exhibit potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes. Some 2-phenylindole derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB:f0 Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation IkBa_NFkB:f1->NFkB IkBa_NFkB:f0->IkBa_P 2-Phenylindole\nDerivative 2-Phenylindole Derivative 2-Phenylindole\nDerivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates

Figure 5. Inhibition of the NF-κB signaling pathway by 2-phenylindole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the palladium-catalyzed cross-coupling reactions described in this document. Adherence to an inert atmosphere and proper purification techniques are critical for successful outcomes.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base B 2. Add to Dry Glassware under Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool to Room Temperature & Quench E->F G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Figure 6. General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for the N-Alkylation of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry and drug development. The substituent introduced at the indole nitrogen can significantly modulate a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. 5-bromo-2-phenyl-1H-indole is a valuable scaffold, and its N-alkylation provides access to a diverse library of compounds for screening and development of novel therapeutic agents. The presence of the bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, while the phenyl group at the 2-position contributes to the molecule's structural rigidity and potential for pi-stacking interactions with biological targets.[1]

This document provides a detailed experimental procedure for the N-alkylation of this compound using alkyl halides.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A strong base is utilized to deprotonate the nitrogen atom of the indole ring, generating a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, resulting in the formation of the N-alkylated product and a salt byproduct.[2] The reaction is typically carried out under anhydrous conditions to prevent quenching of the base and the anionic intermediate.

Experimental Protocols

This section outlines a general and a specific procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride as the base in anhydrous dimethylformamide (DMF).

General Procedure using Sodium Hydride and an Alkyl Halide

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).[3]

  • Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.[4]

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.[4]

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt.[3]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3][4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[4]

  • Washing: Wash the combined organic layers with water and then with brine.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the organic layer under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[2]

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of this compound, which can be adapted based on the specific alkylating agent used.

ParameterProcedure 1 (N-methylation)Procedure 2 (N-benzylation)
Starting Material This compound (1.0 eq)This compound (1.0 eq)
Alkylating Agent Methyl Iodide (1.5 eq)Benzyl Bromide (1.2 eq)
Base Sodium Hydride (1.2 eq)Sodium Hydride (1.2 eq)
Solvent Anhydrous DMFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours4-8 hours
Expected Yield > 90%> 85%

Visualization

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous Solvent B Add Base (e.g., NaH) at 0°C A->B C Stir for Deprotonation (30-60 min) B->C D Add Alkylating Agent (e.g., Alkyl Halide) at 0°C C->D E Warm to RT & Stir (2-24h, Monitor by TLC) D->E F Quench with sat. aq. NH4Cl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry, Filter & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Product J->K

Caption: General experimental workflow for the N-alkylation of this compound.

Caption: General reaction scheme for N-alkylation of this compound.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.

  • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable and should be handled with care, away from ignition sources.

  • Inert Atmosphere: The reaction is sensitive to moisture and air. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere of argon or nitrogen.[3]

References

Application of 5-bromo-2-phenyl-1H-indole in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-phenyl-1H-indole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of a bromine atom at the C5-position and a phenyl group at the C2-position provides two distinct points for chemical modification, enabling the synthesis of a diverse range of complex molecules. This document provides a detailed overview of the applications of this compound in organic synthesis, including key reactions, experimental protocols, and quantitative data.

Key Synthetic Applications

The synthetic utility of this compound primarily revolves around the reactivity of the C-Br bond, the N-H bond of the indole ring, and the potential for electrophilic substitution on the indole nucleus.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction is widely used to couple this compound with various boronic acids or their esters to form 5-aryl- or 5-heteroaryl-2-phenyl-1H-indoles.[1][2] These products are often investigated for their potential as biologically active agents.[2] The general scheme involves the reaction of the bromoindole with a boronic acid in the presence of a palladium catalyst and a base.[3][4]

  • Heck Coupling: The Heck reaction enables the introduction of vinyl groups at the C5-position by reacting this compound with various alkenes.[5] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated indole derivatives.[6] The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the C5-position, leading to the synthesis of 5-amino-2-phenyl-1H-indole derivatives. These compounds are valuable intermediates in drug discovery.

  • Sonogashira Coupling: This reaction is used to introduce alkyne moieties at the C5-position, providing access to 5-alkynyl-2-phenyl-1H-indoles. These derivatives can be further functionalized or used in the synthesis of more complex heterocyclic systems.

2. N-Functionalization:

The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, arylation, and acylation. This allows for the introduction of diverse substituents that can modulate the biological activity and physicochemical properties of the resulting molecules. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.[7]

3. C3-Functionalization:

The C3-position of the indole ring is nucleophilic and susceptible to electrophilic substitution.[1] A common transformation is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3-position, yielding a 3-carboxaldehyde derivative.[1] This aldehyde can then be converted into a variety of other functional groups, such as oximes and nitriles.[1]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Bromoindoles with Boronic Acids
EntryBromoindole DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[2]
25-bromo-1H-indazole2-thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80-Good[2]
35-bromoindolePhenylboronic acidLigand-free Pd-NPs-Aqueous media37--[8]

*Note: Data for the closely related bromoindazole and bromoindole systems are presented to illustrate typical reaction conditions and outcomes.

Table 2: Heck Coupling of 5-Bromoindole with Alkenes
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95[5]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97[5]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dimethoxyethane (DME), Dioxane, or Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., DME) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-phenyl-1H-indole.

Protocol 2: General Procedure for Heck Coupling

This protocol outlines a general method for the palladium-catalyzed Heck coupling of this compound with an alkene (e.g., styrene).

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., PPh₃, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), the alkene (e.g., styrene, 1.5 eq), and the base (e.g., Et₃N, 1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-vinyl-2-phenyl-1H-indole product.

Visualization of Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Ar'B(OH)2 + Base Borate Ar'B(OH)3- ArBOH2->Borate Borate->Transmetalation Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PdII_Alkene [Ar-Pd(II)L2(Alkene)]+Br- Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L2-Br MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)L2-Br BetaHydride->PdH Product Ar-CH=CH-R (Coupled Product) BetaHydride->Product RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 HBase H-Base+ RedElim->HBase ArBr This compound (Ar-Br) ArBr->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->RedElim Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture solvent->heat cool Cool to Room Temperature heat->cool extract Aqueous Workup (Extraction) cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

References

Application Notes and Protocols: Derivatization of 5-bromo-2-phenyl-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The specific scaffold, 5-bromo-2-phenyl-1H-indole, offers a unique starting point for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, while the nitrogen at the 1-position and the phenyl ring at the 2-position can be readily modified to explore the structure-activity relationship (SAR) of the resulting derivatives.[3][4] This document provides detailed protocols for the derivatization of this compound and the subsequent evaluation of its derivatives as potential anticancer and antibacterial agents.

Derivatization Strategies

The this compound scaffold can be derivatized at two primary positions: the indole nitrogen (N-1) and the C-5 position, where the bromine atom can be substituted via cross-coupling reactions.

N-Alkylation

N-alkylation of the indole core is a fundamental synthetic transformation that allows for the introduction of various alkyl and aryl groups, which can significantly impact the pharmacological properties of the molecule.[4] This is typically achieved by deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent.[5]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][6] This powerful reaction enables the formation of new carbon-carbon bonds by coupling the bromoindole with a wide range of boronic acids or their esters, facilitating the introduction of diverse aryl and heteroaryl moieties.[7][8]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)[4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil[5]

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).[4]

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution.[4] Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (or N-protected derivative)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[9]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[9]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[6]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle with oil bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[6]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO).[10]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against pathogenic bacteria.

Principle:

The broth microdilution method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]

  • Mueller-Hinton Broth (MHB)[14]

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (no bacterial growth).

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected 5-Bromo-Indole Derivatives
Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 5-bromo-7-azaindolin-2-one derivativeHepG22.357[16]
2 5-bromo-7-azaindolin-2-one derivativeA5493.012[16]
3 5-bromo-3-(indolyl)-1,3,4-thiadiazolePaCa21.5[17]
Table 2: In Vitro Antibacterial Activity of Selected 5-Bromo-Indole Derivatives
Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
4 5-bromoindole-2-carboxamideE. coli0.35-1.25[18]
5 5-bromoindole-2-carboxamideP. aeruginosa0.35-1.25[18]
6 5-bromoindole dihydropyrimidineS. aureus-[19]
7 5-bromoindole dihydropyrimidineE. coli-[19]

Note: Specific MIC values for compounds 6 and 7 were not provided in the abstract, but the study indicated antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Derivatization of this compound cluster_n_alkylation N-Alkylation cluster_suzuki Suzuki Coupling cluster_evaluation Biological Evaluation cluster_anticancer Anticancer Assays cluster_antibacterial Antibacterial Assays start This compound n_alkylation Deprotonation (NaH) + Alkyl Halide start->n_alkylation suzuki Arylboronic Acid Pd Catalyst, Base start->suzuki n_alkylated_product N-alkylated derivatives n_alkylation->n_alkylated_product mtt_assay MTT Assay n_alkylated_product->mtt_assay mic_assay Broth Microdilution n_alkylated_product->mic_assay suzuki_product C-5 arylated derivatives suzuki->suzuki_product suzuki_product->mtt_assay suzuki_product->mic_assay ic50 IC50 Determination mtt_assay->ic50 mic MIC Determination mic_assay->mic

Caption: Experimental workflow for derivatization and biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway egfr->pi3k_akt_mtor vegfr VEGFR-2 vegfr->pi3k_akt_mtor plc_gamma PLCγ-PKC Pathway vegfr->plc_gamma transcription Gene Transcription ras_raf_mek_erk->transcription pi3k_akt_mtor->transcription plc_gamma->transcription proliferation Cell Proliferation & Survival transcription->proliferation angiogenesis Angiogenesis transcription->angiogenesis inhibitor 5-bromo-2-phenyl- 1H-indole Derivative inhibitor->egfr Inhibition inhibitor->vegfr Inhibition

References

Application Notes and Protocols for Sonogashira Coupling with 5-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful methodology is particularly valuable in medicinal chemistry for the functionalization of heterocyclic scaffolds like indole. The introduction of an alkynyl moiety at the C5 position of the indole ring system provides a versatile handle for further molecular elaborations, making 5-alkynylindoles key intermediates in the synthesis of a wide array of biologically active compounds, including potential therapeutics for cancer and gout.[1]

This document provides a detailed protocol and application notes for the successful Sonogashira coupling of 5-bromoindoles, a readily available starting material.[3] The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base.[1] The mild reaction conditions and broad functional group tolerance make this an indispensable tool for drug discovery and development.[1]

Key Reaction Parameters and Optimization

Successful Sonogashira coupling is dependent on the careful selection of several key parameters:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[1] Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a commonly used palladium source, while copper(I) iodide (CuI) is the typical co-catalyst.[1] The palladium catalyst facilitates the oxidative addition of the aryl halide, and the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is crucial for the reaction.[1][4] It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also acts as a scavenger for the hydrogen halide byproduct.[5]

  • Solvent: Anhydrous and degassed solvents are necessary to prevent the deactivation of the catalyst and unwanted side reactions.[1] Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).[1]

  • Temperature: The reaction temperature can be optimized based on the reactivity of the substrates. While some couplings proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield.[1][4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the palladium(0) active species and to avoid the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1][5]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of 5-bromoindole with various terminal alkynes, providing a basis for comparison and protocol development.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp.12-24~85[1]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxN/AHigh[1]
4PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp.389[3][4]

Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Bromoindole

This protocol provides a general method for the Sonogashira coupling of 5-bromoindole with a terminal alkyne. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials:
  • 5-Bromoindole (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromoindole (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe. Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (refer to the table above) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of 5-bromoindoles.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 5-Bromoindole, PdCl₂(PPh₃)₂, CuI inert Establish Inert Atmosphere (Ar/N₂) reagents->inert add_solvents Add Anhydrous Solvent & Triethylamine inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne heating Heat & Stir (Monitor by TLC) add_alkyne->heating quench Quench with aq. NH₄Cl heating->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product 5-Alkynylindole purify->product

References

Application Notes and Protocols for the Synthesis and Evaluation of 5-Bromo-2-phenyl-1H-indole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 5-bromo-2-phenyl-1H-indole analogs as potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a bromo group at the 5-position and a phenyl group at the 2-position offers a versatile platform for developing targeted therapies against various kinases implicated in cancer and other diseases.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound core structure has emerged as a promising scaffold for the design of novel kinase inhibitors. The bromine atom at the 5-position serves as a key functional group for establishing halogen bonds or as a handle for further chemical modifications through cross-coupling reactions. The phenyl group at the 2-position can be readily substituted to explore structure-activity relationships (SAR) and optimize potency and selectivity against target kinases. This document outlines the synthetic routes to access these analogs and the protocols to assess their biological activity.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activities of a series of synthesized this compound analogs were evaluated against a panel of key protein kinases implicated in cancer cell proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and key components of the PI3K/Akt/mTOR pathway. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDR1 (at N1)R2 (Phenyl Substituent)VEGFR-2 IC50 (µM)EGFR IC50 (µM)PI3Kα IC50 (µM)
1a HH1.253.425.18
1b H4-OCH₃0.892.154.76
1c H4-Cl0.561.783.91
1d H3,4-diCl0.311.122.54
2a CH₃H2.114.897.32
2b CH₃4-OCH₃1.543.986.88

Experimental Protocols

Detailed methodologies for the synthesis of the this compound scaffold and subsequent evaluation of its analogs as kinase inhibitors are provided below.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the synthesis of the this compound core structure, which can be achieved through several established synthetic routes. Two common and effective methods are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

Method A: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetophenone (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin-Layer Chromatography (TLC).

  • Cyclization: To the mixture from the previous step, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a protic acid like polyphosphoric acid (PPA). Heat the reaction mixture to reflux (temperature will vary depending on the solvent and catalyst used).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water. Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine 5-bromo-2-iodo-1H-indole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Solvent and Reaction Conditions: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against target kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.[1]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the test compound at various concentrations. Add the target kinase and its specific substrate to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable software.[1]

Protocol 3: Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the synthesized analogs on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizations

The following diagrams illustrate the key signaling pathways targeted by the this compound analogs and a general workflow for their synthesis and evaluation.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow Start Starting Materials (e.g., 4-bromoaniline derivatives, acetophenone derivatives) Fischer Fischer Indole Synthesis or Suzuki Coupling Start->Fischer IndoleCore This compound Core Scaffold Fischer->IndoleCore Analogs Analog Synthesis (Further Derivatization) IndoleCore->Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Analogs->Purification KinaseAssay In Vitro Kinase Assays (e.g., ADP-Glo) Analogs->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT Proliferation Assay) Analogs->CellAssay Purification->KinaseAssay Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOp Lead Optimization SAR->LeadOp

General workflow for synthesis and evaluation.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor 5-Bromo-2-phenyl- 1H-indole Analog Inhibitor->VEGFR2 AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the VEGFR-2 signaling pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor 5-Bromo-2-phenyl- 1H-indole Analog Inhibitor->EGFR RAS RAS Grb2_Sos->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK RTK (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor 5-Bromo-2-phenyl- 1H-indole Analog Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: 5-Bromo-2-phenyl-1H-indole as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenyl-1H-indole serves as a privileged scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a diverse array of bioactive molecules. The indole core is a common motif in numerous natural products and approved pharmaceuticals. The strategic placement of a bromine atom at the 5-position and a phenyl group at the 2-position offers unique opportunities for chemical modification and the development of potent therapeutic agents. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of bioactive compounds, particularly focusing on their potential as anticancer agents through the inhibition of key signaling pathways.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through several synthetic routes. One of the most common and effective methods is the Fischer indole synthesis.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol outlines the synthesis of this compound from (4-bromophenyl)hydrazine hydrochloride and acetophenone.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetophenone

  • Ethanol

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetophenone (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.

  • Fischer Indole Cyclization:

    • To the mixture from the previous step, add polyphosphoric acid (PPA) (or anhydrous zinc chloride).

    • Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

Derivatization of the Scaffold for Bioactivity

The this compound scaffold can be further modified to synthesize a variety of bioactive molecules. A common strategy involves the introduction of a carbohydrazide moiety at the 2-position, which can then be condensed with various aldehydes to generate a library of hydrazone derivatives. These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer.

Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide Derivatives

This protocol describes a general procedure for the synthesis of 5-bromo-1H-indole-2-carbohydrazide and its subsequent conversion to hydrazone derivatives.[1]

Part A: Synthesis of Methyl 5-bromo-1H-indole-2-carboxylate

  • To a solution of 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 5-bromo-1H-indole-2-carboxylate.

Part B: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

  • Dissolve methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-bromo-1H-indole-2-carbohydrazide.

Part C: Synthesis of 5-Bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide (Hydrazones)

  • To a solution of 5-bromo-1H-indole-2-carbohydrazide (1.0 eq) in ethanol, add the desired substituted aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final hydrazone derivative.

Biological Activity and Data Presentation

Derivatives of this compound have been extensively evaluated for their antiproliferative activity against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected derivatives.

Table 1: Antiproliferative Activity of 5-Bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide Derivatives against HepG2 Cancer Cell Line.

Compound IDSubstitution on BenzylideneIC50 (µM) against HepG2Reference Compound (Sorafenib) IC50 (µM)
5BDBIC4-(dimethylamino)14.36.2[1]

Table 2: Antiproliferative Activity of other 5-Bromoindole Derivatives against Various Cancer Cell Lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference Compound (Erlotinib) IC50 (µM)
Derivative 3aA549 (Lung Carcinoma)15.6 ± 1.2Not explicitly stated for A549 in the source
Derivative 3aHepG2 (Hepatocellular Carcinoma)19.4 ± 1.5Not explicitly stated for HepG2 in the source
Derivative 3aMCF-7 (Breast Adenocarcinoma)25.1 ± 2.1Not explicitly stated for MCF-7 in the source
Derivative 3bA549 (Lung Carcinoma)22.3 ± 1.8Not explicitly stated for A549 in the source
Derivative 3bHepG2 (Hepatocellular Carcinoma)28.7 ± 2.3Not explicitly stated for HepG2 in the source
Derivative 3bMCF-7 (Breast Adenocarcinoma)33.6 ± 2.9Not explicitly stated for MCF-7 in the source

Signaling Pathways and Mechanism of Action

Many of the synthesized this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling, leading to an anti-angiogenic effect.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF Activates AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis BromoIndole 5-Bromoindole Derivative BromoIndole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K-AKT Pathway cluster_mapk MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT Akt PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation BromoIndole 5-Bromoindole Derivative BromoIndole->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflows

The development of bioactive molecules from the this compound scaffold typically follows a structured experimental workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-bromoaniline, acetophenone) Scaffold Synthesis of This compound Start->Scaffold Derivatization Derivatization (e.g., Hydrazone formation) Scaffold->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Screening In vitro Antiproliferative Screening (MTT Assay) Purification->Screening KinaseAssay Enzyme Inhibition Assay (e.g., VEGFR-2, EGFR) Screening->KinaseAssay Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis) KinaseAssay->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR SAR->Derivatization Lead Optimization

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as potent anticancer agents through the inhibition of key signaling pathways such as VEGFR-2 and EGFR. The synthetic accessibility and the amenability to diverse chemical modifications make this scaffold an attractive starting point for the design and development of novel therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Heck coupling reaction of 5-bromo-2-phenyl-1H-indole, a versatile building block in medicinal chemistry and materials science. The introduction of a vinyl group at the C5 position of the 2-phenyl-1H-indole scaffold opens avenues for the synthesis of novel compounds with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized via several established routes. One common method involves the Fischer indole synthesis from a substituted phenylhydrazine and acetophenone.[4] Alternatively, it can be prepared from carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl ester.[5] The accessibility of this starting material makes it an attractive substrate for further functionalization via cross-coupling reactions.

Application Notes

The products of the Heck coupling reaction of this compound, namely 5-alkenyl-2-phenyl-1H-indoles, are valuable intermediates in drug discovery and materials science. The styryl and acryloyl moieties introduced via this reaction can be further modified to generate a diverse library of compounds for biological screening.

Potential Therapeutic Applications:

  • Neurodegenerative Diseases: (E)-5-styryl-1H-indole derivatives have been investigated as imaging probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[6] The 2-phenyl substitution on the indole core may modulate the binding affinity and pharmacokinetic properties of these probes.

  • Receptor Antagonists: Substituted indole derivatives, including those with styryl and phenethyl groups, have shown potent antagonist activity at various serotonin (5-HT), adrenergic, and histamine receptors.[7] The products derived from the Heck reaction of this compound could be explored for their potential as novel receptor modulators.

  • Anticancer Agents: The indole nucleus is a privileged scaffold in the design of anticancer drugs.[2] Many indole derivatives exert their effects by inhibiting tubulin polymerization, a critical process in cell division.[4] The introduction of a vinyl or styryl group at the 5-position of the 2-phenyl-1H-indole core could lead to new compounds with enhanced cytotoxic activity against various cancer cell lines.

Data Presentation: Heck Coupling Conditions and Yields

While specific examples for the Heck coupling of this compound are not extensively reported, the following table summarizes typical reaction conditions for the closely related 5-bromoindole with various alkenes. These conditions can serve as a starting point for the optimization of the reaction with the 2-phenyl substituted analogue. The presence of the 2-phenyl group may influence the electronic and steric properties of the substrate, potentially requiring adjustments to the catalyst system, base, or reaction temperature.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95[5]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97[5]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh[5]
4Acrylic acidNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min~99[6]
5StyrenePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃N (2)MeCN/H₂O (10:1)80-High[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene using microwave-assisted heating. This protocol is adapted from a procedure for the Heck reaction of 5-bromoindole.[5]

Materials:

  • This compound

  • Styrene

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor

  • Microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and SPhos (0.15 equiv).

  • Inert Atmosphere: Purge the vial with argon for 5 minutes to create an inert atmosphere.

  • Solvent and Reagent Addition: Add a degassed mixture of acetonitrile and water (1:1, v/v) to the vial, followed by the addition of styrene (1.5 equiv).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure (E)-2-phenyl-5-styryl-1H-indole.

Visualizations

Heck_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)(X)L₂ pd0->pd_intermediate1 aryl_halide Ar-X (this compound) aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 R-CH₂-CH(Ar)-Pd(II)(X)L₂ pd_intermediate1->pd_intermediate2 alkene Alkene alkene->pd_intermediate2 migratory_insertion Migratory Insertion pd_hydride_complex H-Pd(II)(X)L₂ pd_intermediate2->pd_hydride_complex product Product (5-alkenyl-2-phenyl-1H-indole) pd_intermediate2->product beta_hydride_elimination β-Hydride Elimination pd_hydride_complex->pd0 base Base base->pd0 reductive_elimination Reductive Elimination

Caption: General mechanism of the Heck coupling reaction.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Reactants, Catalyst, Base) start->reaction_setup inert_atmosphere 2. Inert Atmosphere (Argon Purge) reaction_setup->inert_atmosphere solvent_addition 3. Solvent & Alkene Addition inert_atmosphere->solvent_addition sealing 4. Seal Vial solvent_addition->sealing microwave 5. Microwave Irradiation (150 °C, 15-30 min) sealing->microwave workup 6. Workup (Cool, Dilute, Filter) microwave->workup extraction 7. Extraction workup->extraction drying 8. Drying & Concentration extraction->drying purification 9. Purification (Flash Chromatography) drying->purification product Final Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-bromo-2-phenyl-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromo-2-phenyl-1H-indole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system (mobile phase) for the column chromatography of this compound?

A1: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides good separation between the this compound and any impurities, with an optimal Rf value for the target compound between 0.2 and 0.4.[1] A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] For a similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a mobile phase of petroleum ether/ethyl acetate (4:1) yielded an Rf of 0.41, which can be a good initial system to test.[3]

Q2: My this compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A2: Streaking or tailing is a common issue with indole compounds due to the basic nature of the indole nitrogen, which can interact strongly with the acidic silanol groups on the silica gel stationary phase.[4] This can be addressed in several ways:

  • Addition of a Basic Modifier: Add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[4] This will neutralize the acidic sites on the silica gel, minimizing strong adsorption and improving the peak shape.

  • Deactivation of Silica Gel: Before packing, you can deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.[4]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil.[4]

Q3: this compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: Due to its aromatic structure, this compound is UV-active. It can be easily visualized on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot.[5] For staining, Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[5] A universal staining agent like potassium permanganate (KMnO₄) can also be used.[5]

Q4: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A4: You can check for on-plate decomposition by performing a 2D TLC.[4] Spot your compound on one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely decomposing on the silica. To mitigate this, you can deactivate the silica gel with triethylamine as mentioned above or switch to a less harsh stationary phase like alumina.[4]

Q5: How should I load my crude this compound onto the column?

A5: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent or a slightly more polar, volatile solvent like dichloromethane.[6] Carefully pipette this solution onto the top of the packed column.

  • Dry Loading: If your sample has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[4][6] This method often leads to better resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate Solvent System: The polarity of the mobile phase is not optimized for separating the target compound from impurities.[4] - Column Overloading: Too much sample has been loaded onto the column for its size.[4] - Improper Column Packing: Channels or cracks in the silica gel lead to an uneven solvent front.[4]- Optimize the Mobile Phase: Use TLC to test various solvent ratios. Aim for an Rf value of 0.2-0.4 for the target compound.[4] Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[4] - Reduce Sample Load: A general rule of thumb is to use a silica-to-sample weight ratio of 50:1 to 100:1 for challenging separations.[4] - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Won't Elute - Solvent Polarity is Too Low: The mobile phase is not strong enough to move the compound down the column. - Compound is Very Polar or Basic: Strong interaction with the silica gel. - Compound Decomposed: The compound may have degraded on the silica gel.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a small amount of methanol (e.g., in dichloromethane) can be effective.[2] - Use Modifiers or a Different Stationary Phase: Add triethylamine to the eluent for basic compounds.[4] Alternatively, use neutral alumina. For extremely polar compounds, reverse-phase chromatography might be an option.[4] - Check for Stability: Perform a 2D TLC to assess the stability of your compound on silica gel.
Compound Elutes Too Quickly - Solvent Polarity is Too High: The mobile phase is too strong, causing all components to move with the solvent front.- Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. Start with a very non-polar solvent like pure hexane and gradually increase the polarity.
Tailing or Streaking Bands - Strong Analyte-Stationary Phase Interaction: The basic indole nitrogen interacts strongly with acidic silica.[4] - Column Overloading: Too much sample is loaded.[4] - Sample is Sparingly Soluble in Eluent: The compound is not moving smoothly with the mobile phase.- Add a Basic Modifier: Incorporate 0.1-2% triethylamine into the eluent.[4] - Reduce the Amount of Sample: Use a higher ratio of silica to crude material.[4] - Improve Solubility: When loading the sample, ensure it is fully dissolved. If necessary, use the dry loading technique.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)

  • Chromatography column

  • Sand

  • Glass wool or cotton

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column (Slurry Packing Method):

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude sample.[4]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always remain above the silica bed.

  • Once the silica has settled, add a thin protective layer of sand on top.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin elution by opening the stopcock, maintaining a consistent flow rate.

  • Collect the eluate in fractions (e.g., 10-20 mL per tube).

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • It is advisable to start with a low polarity mobile phase and gradually increase the polarity (gradient elution) if separation is difficult.

5. Isolation of the Pure Compound:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity using analytical techniques such as NMR, HPLC, or melting point.

Quantitative Data Summary

The following table provides suggested starting conditions for TLC analysis to develop a suitable solvent system for the column chromatography of this compound. The optimal system will achieve an Rf value between 0.2 and 0.4.

Solvent System (v/v) Modifier Expected Rf Range (Approximate) Notes
Hexane / Ethyl Acetate (9:1 to 4:1)None0.2 - 0.5A good starting point for many indole derivatives. Adjust the ratio to achieve the target Rf.
Petroleum Ether / Ethyl Acetate (4:1)None~0.4This system has been reported for a structurally similar compound and is a promising starting point.[3]
Hexane / DichloromethaneNoneVariesCan offer different selectivity compared to ethyl acetate systems.
Hexane / Ethyl Acetate (e.g., 9:1)0.5% TriethylamineVariesUse if tailing is observed on TLC. The Rf may increase slightly.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Solvent System Optimization) pack_column 2. Pack Column (Silica Gel Slurry) prep_tlc->pack_column load_sample 3. Load Sample (Dry Loading) pack_column->load_sample elution 4. Elution (Gradient or Isocratic) load_sample->elution collect 5. Collect Fractions elution->collect monitor_tlc 6. Monitor Fractions (TLC & UV) collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Tailing/Streaking

troubleshooting_tailing start Problem: Tailing/Streaking Observed cause1 Potential Cause: Strong Interaction with Acidic Silica Gel start->cause1 cause2 Potential Cause: Column Overloading start->cause2 solution1a Solution 1: Add Triethylamine (0.1-2%) to Mobile Phase cause1->solution1a Mitigates Acidity solution1b Solution 2: Use Neutral Alumina as Stationary Phase cause1->solution1b Alternative Phase solution2 Solution 3: Reduce Sample Load (Silica:Sample Ratio > 50:1) cause2->solution2 Increases Capacity

Caption: Decision-making process for resolving band tailing issues.

References

Technical Support Center: 2-Phenylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-phenylindole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-phenylindole using common methods such as the Fischer indole synthesis, Bischler-Möhlau synthesis, and palladium-catalyzed reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde. For 2-phenylindole, this typically involves the reaction of phenylhydrazine with acetophenone.

Q1: My Fischer indole synthesis of 2-phenylindole is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to various parameters.[1] Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure that the phenylhydrazine and acetophenone are pure. Impurities can participate in side reactions that lower the overall yield. Using freshly distilled or recrystallized starting materials is recommended.[1]

  • Choice and Concentration of Acid Catalyst: The type and amount of acid catalyst are critical.[1] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] Polyphosphoric acid (PPA) is often a highly effective catalyst.[1] It may be necessary to screen different catalysts to find the optimal one for your specific conditions.

  • Reaction Temperature and Time: This reaction often requires high temperatures to proceed.[1] However, excessively high temperatures or long reaction times can cause decomposition of the starting materials and the desired product.[1] Monitoring the reaction's progress using thin-layer chromatography (TLC) can help determine the optimal reaction time. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.[1]

  • Reaction Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions in the Fischer indole synthesis of 2-phenylindole?

A2: The formation of byproducts is a common challenge. Key side reactions include:

  • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can stabilize an iminylcarbocation intermediate that forms from the heterolytic cleavage of the N-N bond. This pathway competes with the desired[2][2]-sigmatropic rearrangement and can lead to byproducts such as aniline.[2][3]

  • Aldol Condensation and Friedel-Crafts Products: Under acidic conditions, the starting ketone (acetophenone) can undergo self-condensation (aldol reaction). Additionally, Friedel-Crafts type reactions can occur between the aromatic rings and reactive intermediates.[1]

  • Regioisomer Formation with Unsymmetrical Ketones: While acetophenone is symmetrical in the context of this reaction, using an unsymmetrical ketone can lead to the formation of two different regioisomers of the resulting indole. The ratio of these isomers can be influenced by the choice of acid catalyst.[2]

To minimize these side reactions, carefully control the reaction conditions, including temperature, reaction time, and the concentration of the acid catalyst.[1]

Q3: I am having difficulty purifying my 2-phenylindole product. What are some common issues and solutions?

A3: Purification of the crude product from Fischer indole synthesis can be challenging due to the presence of multiple byproducts and potential decomposition.[4]

  • Recrystallization: This is the most common method for purifying 2-phenylindole. Ethanol is a frequently used solvent.[5] The use of decolorizing carbon (charcoal) during recrystallization can help remove colored impurities.

  • Column Chromatography: If recrystallization does not yield a pure product, especially when isomeric byproducts are present, column chromatography on silica gel is often necessary for separation.[6]

  • Handling of the Crude Product: After quenching the reaction with water, the crude 2-phenylindole precipitates. It should be collected by filtration and washed thoroughly with water to remove the acid catalyst and other water-soluble impurities before proceeding with recrystallization or chromatography.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-bromoacetophenone with an excess of aniline to form 2-phenylindole.

Q1: The Bischler-Möhlau synthesis is known for harsh conditions and low yields. How can I improve the outcome?

A1: Historically, the Bischler-Möhlau synthesis has been plagued by harsh reaction conditions, leading to poor yields and unpredictable results.[7] However, modern modifications have improved its efficiency:

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields.[7][8] For instance, irradiating a mixture of N-phenacylaniline and anilinium bromide at 540 W for as little as 45-60 seconds can produce 2-phenylindole in good yield.[9]

  • Milder Catalysts: The use of milder catalysts, such as lithium bromide, has been developed to avoid the harsh conditions of the classical method.[7][8]

  • One-Pot Procedures: A one-pot variation where a 2:1 mixture of aniline and phenacyl bromide is irradiated can simplify the experimental procedure and lead to improved yields of 52-75%.[9]

Q2: What are the primary side reactions in the Bischler-Möhlau synthesis?

A2: The main side reaction is the formation of the 3-phenylindole regioisomer . The reaction can proceed through different mechanistic pathways, leading to either the 2-aryl or 3-aryl indole.[10] The regiochemical outcome is highly dependent on the substrates and reaction conditions.[10] Lowering the reaction temperature may help reduce the formation of tarry side products.[11]

Palladium-Catalyzed Synthesis

Modern methods for 2-phenylindole synthesis often employ palladium catalysts, for example, in the heteroannulation of a 2-haloaniline derivative with phenylacetylene.

Q1: My palladium-catalyzed synthesis of 2-phenylindole works, but I am concerned about residual palladium in my final product. How can I remove it?

A1: Residual palladium is a common impurity in products from palladium-catalyzed reactions and can be problematic, especially for pharmaceutical applications. While column chromatography can remove a significant portion of the residual palladium, it may not be sufficient to reduce it to acceptable levels. Subsequent treatment with a metal scavenging agent is often necessary for reliable removal.

Q2: I am observing byproducts in my palladium-catalyzed reaction. What could be the cause?

A2: The formation of byproducts in palladium-catalyzed indole synthesis can be influenced by the reaction conditions. For instance, the heating method can play a role; conventional heating at a lower temperature for a longer duration may reduce the number of byproducts compared to microwave heating.[12] In some cases, N-alkylation of the 2-phenylindole product can lead to 1,3-disubstituted indole derivatives as side products.[13]

Data Presentation

The following table provides a quantitative comparison of different methods for the synthesis of 2-phenylindole.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1706 min72-80
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)1.2 min71
Pd-Catalyzed C-H Activation 2-Iodoaniline, PhenylacetylenePd(TFA)₂, dppf, PivOHToluene10048 h-
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N-Room Temp12 h69-78

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from established procedures using zinc chloride as the catalyst.[14]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.[14]

  • Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.

  • Cool the mixture in an ice bath, collect the product by filtration, and wash with 25 mL of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.[14]

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.[14]

  • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.

  • After about 6 minutes of heating, remove the beaker from the bath and allow the mixture to cool slightly.

  • To prevent the mixture from solidifying into a hard mass, stir in 200 g of clean sand.[14]

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[14]

  • Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.

  • Decolorize the hot mixture with Norit (activated carbon) and filter.

  • Cool the filtrate to room temperature to crystallize the 2-phenylindole. Collect the product by filtration and wash with cold ethanol. The total yield is typically 72-80%.[14]

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

This is a modern, solvent-free protocol.[15]

  • Prepare N-phenacylaniline from the solid-state reaction of an aniline and a phenacyl bromide in the presence of an equimolecular amount of sodium bicarbonate.

  • Mix the N-phenacylaniline with anilinium bromide.

  • Subject the mixture to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[9]

Visualizations

Troubleshooting Workflow for 2-Phenylindole Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of 2-phenylindole.

References

Technical Support Center: N-Alkylation of 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of 2-phenylindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the N-alkylation of 2-phenylindoles?

The most prevalent issues include low to no conversion, and poor regioselectivity, leading to the formation of unwanted side products. Specifically, C3-alkylation can compete with the desired N-alkylation.[1][2] Another common problem is dialkylation, where both the nitrogen and a carbon atom are alkylated.[1]

Q2: Why is C3-alkylation a common side reaction?

The C3 position of the indole ring is inherently nucleophilic, in many cases more so than the nitrogen atom.[1][3] This makes it a prime target for electrophilic attack by the alkylating agent, leading to the formation of a C3-alkylated byproduct. Incomplete deprotonation of the indole nitrogen can also lead to a higher proportion of C3-alkylation.[1][2]

Q3: What general conditions favor N-alkylation over C-alkylation?

Classical conditions for favoring N-alkylation typically involve the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4] The strong base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then preferentially attacks the alkylating agent.[1] Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product.[1][2][4]

Troubleshooting Guide

Issue 1: Low or No Conversion to the N-Alkylated Product

Q: My N-alkylation of 2-phenylindole is not proceeding, or the yield is very low. What factors should I investigate?

A: Low reactivity can be attributed to several factors related to your substrate, reagents, or reaction conditions. Consider the following troubleshooting steps:

  • Base Strength and Deprotonation: The pKa of the indole N-H is around 17. A sufficiently strong base is required for complete deprotonation. If using a weaker base, consider switching to a stronger one like sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and has been handled under anhydrous conditions. Incomplete deprotonation is a common cause of failed reactions.[1][2]

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF and THF are generally effective as they solvate the cation of the indolide salt, enhancing the nucleophilicity of the nitrogen.[1][4] Ensure your solvent is anhydrous, as water will quench the base and the indolide anion.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is important. The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with less reactive alkyl halides.

  • Steric Hindrance: The 2-phenyl group on the indole nucleus can introduce steric hindrance, potentially slowing down the reaction, especially with bulky alkylating agents. Longer reaction times or higher temperatures may be necessary to overcome this.

  • Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS is recommended.[1][4]

Issue 2: Poor Regioselectivity - Significant C3-Alkylation

Q: I am observing a significant amount of the C3-alkylated byproduct along with my desired N-alkylated 2-phenylindole. How can I improve N-selectivity?

A: Competition between N- and C3-alkylation is a classic challenge in indole chemistry.[3] Here are several strategies to enhance N-selectivity:

  • Ensure Complete Deprotonation: As mentioned, incomplete deprotonation leaves neutral indole in the reaction mixture, which can be alkylated at the C3 position.[1][2] Use at least a slight excess (1.1-1.2 equivalents) of a strong base like NaH and allow sufficient time for the deprotonation to complete before adding the alkylating agent. This can be visually monitored by the cessation of hydrogen gas evolution.

  • Choice of Base and Solvent System: The combination of NaH in DMF is a robust system that generally favors N-alkylation.[1][4] The dissociation of the sodium indolide salt in DMF makes the nitrogen anion more available for reaction. In contrast, in solvents like THF, the salt may be less soluble, potentially leading to more C-alkylation.[2]

  • Reaction Temperature: Increasing the reaction temperature often favors the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2][4] In one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[4]

  • Modern Catalytic Methods: For challenging substrates, consider modern catalytic approaches. For instance, copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][3]

Issue 3: Formation of Dialkylated Products

Q: My reaction is producing a significant amount of a dialkylated product. How can I prevent this?

A: Dialkylation occurs when both the nitrogen and a carbon atom (usually C3) are alkylated.[1] This is more common with highly reactive alkylating agents or under forcing conditions.

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the solution of the deprotonated indole, preferably at a low temperature (e.g., 0 °C).[1] This helps to maintain a low concentration of the electrophile in the reaction mixture, minimizing the chance of a second alkylation event.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the dialkylated product appear.

  • Lower Reaction Temperature: Reducing the reaction temperature can help to control reactivity and prevent over-alkylation.[1]

Data Presentation: Influence of Reaction Conditions

The following tables summarize quantitative data on the influence of various reaction parameters on the regioselectivity of indole alkylation.

Table 1: Effect of Base and Solvent on N- vs. C3-Alkylation

EntryIndole SubstrateAlkylating AgentBase (equiv.)SolventTemp (°C)N:C3 RatioYield (%)Reference
12,3-dimethylindoleBenzyl BromideNaH (4)THF2570:30-[4]
22,3-dimethylindoleBenzyl BromideNaH (4)DMF2588:12-[4]
32,3-dimethylindoleBenzyl BromideNaH (4)DMF80>99:191[4]
4IndoleAllyl AcetateCs₂CO₃ (1.5)CH₂Cl₂40N-only99[5]

Table 2: Optimization of Iron-Catalyzed N-Alkylation of Indoline with Benzyl Alcohol

EntryBase (equiv.)SolventConditionsYield (%)Reference
1CsOH (0.5)Toluene110 °C, 18 h25[6]
2K₂CO₃ (0.5)Toluene110 °C, 18 h35[6]
3t-BuOK (0.5)Toluene110 °C, 18 h62[6]
4t-BuOK (0.5)t-BuOH110 °C, 18 h3[6]
5t-BuOK (0.5)TFE110 °C, 18 h70[6]

Experimental Protocols

General Protocol for N-Alkylation of 2-Phenylindole using Sodium Hydride

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • 2-Phenylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylindole (1.0 eq.). Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the 2-phenylindole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add NaH (1.1 eq., 60% dispersion in mineral oil).

    • Caution: NaH reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 2-phenylindole may be accompanied by a color change.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05-1.2 eq.) dropwise via syringe over several minutes.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 2-phenylindole.

Visualizations

Troubleshooting_Workflow start Failed N-Alkylation of 2-Phenylindole issue Identify Primary Issue start->issue low_yield Low or No Conversion issue->low_yield Low Yield c3_alkylation Poor Regioselectivity (C3-Alkylation) issue->c3_alkylation Side Product dialkylation Dialkylation Observed issue->dialkylation Side Product check_base Check Base: - Strength (use NaH/KH) - Freshness & Anhydrous low_yield->check_base ensure_deprotonation Ensure Complete Deprotonation: - Use 1.1-1.2 eq. Base - Allow sufficient time c3_alkylation->ensure_deprotonation control_stoich Control Stoichiometry: - Use 1.05-1.2 eq. Alkylating Agent dialkylation->control_stoich check_solvent Check Solvent: - Anhydrous? - Polar Aprotic (DMF/THF)? check_base->check_solvent check_alkyl_halide Check Alkylating Agent: - Reactivity (I > Br > Cl) - Consider adding KI check_solvent->check_alkyl_halide check_temp Increase Temperature? check_alkyl_halide->check_temp solution Problem Resolved check_temp->solution change_solvent Switch to DMF from THF ensure_deprotonation->change_solvent increase_temp_thermo Increase Temperature (e.g., to 80 °C) to favor thermodynamic product change_solvent->increase_temp_thermo increase_temp_thermo->solution slow_addition Add Alkylating Agent Slowly at 0 °C control_stoich->slow_addition slow_addition->solution

Caption: Troubleshooting workflow for failed N-alkylation of 2-phenylindoles.

Reaction_Pathways indole 2-Phenylindole (R-H) indolide Indolide Anion indole->indolide - H₂ c3_alkylation C3-Alkylation (Side Product) indole->c3_alkylation + R'-X (Incomplete Deprotonation) base Strong Base (e.g., NaH) alkyl_halide Alkyl Halide (R'-X) n_alkylation N-Alkylation (Desired Product) indolide->n_alkylation + R'-X - X⁻

Caption: Competing N- and C3-alkylation pathways for 2-phenylindole.

References

removing impurities from 5-bromo-2-phenyl-1H-indole preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-phenyl-1H-indole. The information focuses on removing impurities from preparations of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when using the Fischer indole synthesis method.

Q1: My final product is a dark, oily residue instead of a solid. What could be the cause?

A1: A dark, oily product often indicates the presence of significant impurities, which can inhibit crystallization. Potential causes include:

  • Incomplete reaction: Unreacted starting materials, such as 4-bromophenylhydrazine and acetophenone, can remain.

  • Side reactions: The Fischer indole synthesis can produce various side products, especially if the reaction temperature is too high or the acid catalyst is not optimal.[1][2]

  • Degradation: Indole compounds can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of colored impurities.

Recommended Actions:

  • Confirm reaction completion: Use Thin Layer Chromatography (TLC) to check for the presence of starting materials.

  • Purification: Attempt to purify a small sample of the crude product using column chromatography to isolate the desired compound and identify the nature of the impurities.

  • Optimize reaction conditions: If significant amounts of starting materials or side products are present, consider re-running the synthesis with modifications, such as a lower temperature, shorter reaction time, or a different acid catalyst (e.g., polyphosphoric acid, zinc chloride).[1][2]

Q2: After purification by column chromatography, I still see multiple spots on my TLC. How can I improve the separation?

A2: If baseline separation is not achieved during column chromatography, consider the following adjustments:

  • Solvent System (Eluent): The polarity of the eluent system is crucial. For non-polar compounds like this compound, a low polarity eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. If impurities are close to your product on the TLC plate, try a shallower gradient or isocratic elution with a less polar solvent mixture.

  • Stationary Phase: Ensure you are using the correct mesh size of silica gel for your column. For difficult separations, a smaller particle size can provide higher resolution.

  • Column Loading: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

  • Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading the powder onto the top of your column.

Q3: My recrystallization attempt resulted in a low yield. How can I improve it?

A3: Low yield during recrystallization can be due to several factors:

  • Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, you will lose a significant amount of product in the mother liquor.

  • Amount of Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out." Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Precipitation: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Q4: What are the most likely impurities in my this compound preparation?

A4: The most common impurities depend on the synthetic route. For the Fischer indole synthesis from 4-bromophenylhydrazine and acetophenone, likely impurities include:

  • Unreacted Starting Materials: 4-bromophenylhydrazine and acetophenone.

  • Poly-brominated Species: If a bromination step was used to synthesize the starting material, di- or poly-brominated indoles could be present.

  • Positional Isomers: While less likely with a symmetrical ketone like acetophenone, unsymmetrical ketones can lead to the formation of regioisomers.

  • Oxidation Products: Indoles can be susceptible to oxidation, leading to colored byproducts.

  • Products of Side Reactions: The acidic conditions of the Fischer indole synthesis can sometimes lead to cleavage of the N-N bond in the hydrazone intermediate.[3]

Data on Purification of this compound

The following table summarizes representative data on the purity of this compound before and after purification. The exact values can vary depending on the specific reaction conditions and purification techniques used.

Purification StageTypical Purity Range (%)Analytical MethodReference
Crude Product50 - 95%HPLC, ¹H NMR[4]
After Recrystallization> 98%HPLC, ¹H NMR[5][6]
After Column Chromatography> 97%HPLC, ¹H NMR[7][8]
Commercial Grade≥ 97%HPLC[9][10]

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various ratios of hexanes:ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to begin elution.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of organic solvents like hexanes and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Fischer Indole Synthesis and Purification Workflow

G Fischer Indole Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 4-Bromophenylhydrazine + Acetophenone B Hydrazone Formation A->B C Acid-Catalyzed Cyclization B->C D Crude this compound C->D E Column Chromatography D->E F Recrystallization E->F G Pure this compound F->G

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Common Purification Issues

G Troubleshooting Purification Issues A Crude Product Analysis (TLC/¹H NMR) B Significant Starting Material Remaining? A->B C Multiple Products/ Streaking on TLC? B->C No D Optimize Reaction Conditions (Temp, Time, Catalyst) B->D Yes E Proceed to Purification C->E No F Optimize Column Chromatography (Eluent, Loading) C->F Yes D->A H Pure Product E->H G Consider Recrystallization (Solvent Screen) F->G G->H

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up synthesis of substituted indoles.

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity.- Monitor reaction progress by HPLC or TLC to determine optimal reaction time. - Gradually increase temperature, being mindful of potential decomposition. - For Fischer indole synthesis, consider a stronger acid catalyst (e.g., polyphosphoric acid) or microwave irradiation to promote the reaction.[1] - Ensure raw materials, especially phenylhydrazines, are of high purity as impurities can inhibit the catalyst.[1]
Side Reactions: Formation of regioisomers, dimers, or other byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. In Fischer indole synthesis with unsymmetrical ketones, the choice of acid and solvent can influence isomer ratios.[1] - For palladium-catalyzed reactions, ligand selection is crucial for controlling side reactions.
Product Decomposition: Harsh reaction conditions (high temperature, strong acids) can degrade the desired product.- Employ milder reaction conditions. For instance, in Bischler-Möhlau synthesis, microwave-assisted, solvent-free conditions can offer a milder alternative to harsh traditional methods.[2] - Consider using a continuous flow reactor for better temperature control and reduced residence time, minimizing degradation.
Impurity Formation Process-Related Impurities: Unreacted starting materials, intermediates, or byproducts from the synthetic route.- Develop a robust impurity profile to identify and quantify key impurities.[3][4] - Optimize the reaction to minimize the formation of specific impurities. - Implement an appropriate purification strategy, such as recrystallization or chromatography, to remove impurities to acceptable levels.[5]
Catalyst Residues: Residual metals (e.g., palladium) from catalytic reactions.- For palladium-catalyzed reactions, employ metal scavengers post-reaction to reduce residual palladium to acceptable levels (e.g., <100 ppm for biological testing).[6][7] - Consider using heterogeneous catalysts that can be more easily separated from the reaction mixture.
Degradation Products: Product degradation during work-up or storage.- Ensure appropriate work-up conditions (e.g., pH, temperature) to prevent degradation. - Store the final product under recommended conditions (e.g., protected from light and air).
Purification Challenges Co-eluting Impurities: Impurities with similar polarity to the product, making chromatographic separation difficult.- Optimize the chromatographic method (e.g., change solvent system, stationary phase). - Consider an alternative purification technique such as crystallization, which can be highly effective for removing impurities with different solubilities.
Poor Crystallization: Difficulty in obtaining a crystalline product.- Screen various solvents and solvent mixtures to find suitable crystallization conditions. For indole purification, methanol/water mixtures have been shown to be effective.[8] - Employ techniques such as seeding, slow cooling, or anti-solvent addition to induce crystallization.
Scale-Up Issues Poor Heat Transfer: Inefficient heat removal in large reactors can lead to localized overheating and side reactions, particularly in exothermic reactions like the Fischer indole synthesis.- When scaling up, ensure the reactor has adequate heat transfer capabilities. - Consider using a continuous flow process, which offers a significantly higher surface-area-to-volume ratio for improved heat transfer compared to batch reactors.[9][10]
Inefficient Mixing: Poor mixing can lead to localized concentration gradients, affecting reaction rate and selectivity.- Select appropriate agitation speed and impeller design for the reactor scale and reaction viscosity. - Continuous flow reactors can provide superior mixing through diffusion in smaller channels.[6]
Regioselectivity Control: Loss of regioselectivity observed at lab scale when moving to a larger scale.- Re-optimize reaction conditions at the larger scale. Factors like heat and mass transfer can influence selectivity. - For Fischer indole synthesis, the regioselectivity is primarily dictated by the substitution pattern of the ketone, but can be influenced by the acid catalyst and reaction medium.[11]

Frequently Asked Questions (FAQs)

Q1: Which indole synthesis method is most suitable for large-scale production?

A1: The choice of synthesis method for scale-up depends on several factors including the specific substitution pattern of the target indole, cost and availability of starting materials, and safety considerations.

  • Fischer Indole Synthesis: This is one of the most widely used methods due to its versatility and the availability of a wide range of starting phenylhydrazines and ketones/aldehydes.[12] However, it often requires harsh acidic conditions and high temperatures, which can be challenging to manage on a large scale due to potential corrosion and safety concerns with exothermic reactions.[12]

  • Bischler-Möhlau Indole Synthesis: Traditionally, this method suffers from harsh conditions and low yields.[2] However, modern modifications using microwave irradiation have made it a more viable option.[2][13]

  • Larock Indole Synthesis: This palladium-catalyzed method offers milder reaction conditions and good functional group tolerance, making it attractive for complex molecules.[14] The cost of the palladium catalyst can be a consideration, and efficient catalyst recycling or the use of highly active catalysts is important for economic viability on a large scale. Modifications using more readily available and less expensive o-bromoanilines and o-chloroanilines have improved its industrial applicability.[15]

Q2: How can I minimize the formation of regioisomers in the Fischer indole synthesis at scale?

A2: Controlling regioselectivity when using unsymmetrical ketones is a common challenge. While the inherent electronic and steric properties of the ketone are the primary determinants, you can influence the outcome by:

  • Acid Catalyst Selection: The strength and type of acid (Brønsted vs. Lewis) can affect the ratio of isomers. Empirical optimization is often necessary.

  • Solvent Choice: The polarity of the solvent can influence the transition state of the key[16][16]-sigmatropic rearrangement, thereby affecting the product ratio.

  • Substrate Modification: If possible, modifying the ketone substrate can be the most direct way to achieve the desired regioselectivity.[11]

Q3: What are the key safety considerations when scaling up the Fischer indole synthesis?

A3: The Fischer indole synthesis is often exothermic, which poses a significant safety risk at a larger scale. Key considerations include:

  • Thermal Management: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat of reaction and prevent thermal runaway.

  • Reagent Addition: Control the rate of addition of reagents to manage the rate of heat generation.

  • Pressure Management: The reaction often evolves ammonia gas, so the reactor must have an adequate pressure relief system.

  • Material Compatibility: The use of strong acids requires careful selection of reactor materials to prevent corrosion.

Q4: What are the acceptable limits for residual palladium in a pharmaceutical intermediate, and how can I achieve them?

A4: Regulatory bodies like the ICH have strict guidelines for residual metals in active pharmaceutical ingredients (APIs). For oral medications, the limit for palladium is typically 10 ppm. To achieve these low levels:

  • Catalyst Selection: Use a catalyst with high activity to minimize the amount used.

  • Purification: Standard purification methods like column chromatography may not be sufficient to remove all palladium residues.[6][7]

  • Metal Scavengers: Employing metal scavenging agents after the reaction is a highly effective method to reduce palladium levels to below 100 ppm and often to the required low ppm levels.[6][7]

  • Crystallization: Recrystallization of the final product can also be an effective step in removing residual metal impurities.

Q5: Should I consider continuous flow synthesis for my indole production?

A5: Continuous flow synthesis offers several advantages over traditional batch processing, especially for scale-up:

  • Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.[15]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities.[9][10]

  • Scalability: Scaling up a flow process often involves running the system for a longer duration rather than using larger reactors, which can be more straightforward.[15]

  • Process Control: Flow chemistry allows for tight control over reaction parameters like residence time, temperature, and stoichiometry.[1][6]

However, the initial investment in specialized equipment can be higher than for batch reactors. The choice depends on the specific reaction, production volume, and long-term manufacturing strategy.

Quantitative Data Comparison

The following tables provide a summary of reported yields for the synthesis of selected substituted indoles at a larger scale. Note that direct comparison can be challenging due to variations in specific substrates, reaction conditions, and analytical methods.

Table 1: Scale-Up Synthesis of 2-Methylindole

MethodStarting MaterialsScaleCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)PurityReference
Madelung (modified)Acetyl-o-toluidine100 gSodium amideEther240-2600.580-83m.p. 56-57°COrganic Syntheses[17]
FischerAcetone phenylhydrazoneNot specifiedZinc chloride-180Not specifiedNot specified-Organic Syntheses[17]

Table 2: Scale-Up Synthesis of 5-Substituted Indoles

ProductMethodStarting MaterialsScaleCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
5-MethylindoleNot specifiedN-(2,2-diethoxyethyl)-p-toluidine derivativeNot specifiedNot specifiedNot specified1100.25-0.583Loyola eCommons[2]
5-BromoindoleNot specified1-Pivaloyl-5-bromoindole derivativeNot specifiedDBU, waterTHFrtNot specifiedNot specifiedChemicalBook[18]

Table 3: Comparison of Batch vs. Continuous Flow for a Generic Indole Synthesis

ParameterBatch ProcessContinuous Flow Process
Heat Transfer Lower surface-area-to-volume ratio, less efficientHigher surface-area-to-volume ratio, highly efficient[9][10]
Mixing Dependent on stirrer speed and vessel geometryGenerally more efficient due to diffusion in small channels[6]
Safety Higher risk with large volumes of hazardous materialsInherently safer due to smaller reaction volumes at any given time[15]
Scalability Often requires re-optimization in larger vesselsCan often be scaled by extending run time[15]
Yield & Purity Can be lower due to hot spots and poor mixingOften higher due to precise control over reaction parameters[1][6]

Experimental Protocols

Protocol 1: Kilogram-Scale Fischer Indole Synthesis of a Key Intermediate for MmpL3 Inhibitors (Adapted from Yang et al.) [19]

This protocol describes an optimized Fischer indole cyclization using toluene as a co-solvent.

  • Hydrazone Formation: In a suitable reactor, charge the appropriate arylhydrazine and the ketone/aldehyde starting materials in acetic acid. Heat the mixture to facilitate the condensation reaction and form the hydrazone.

  • Cyclization: Add toluene to the reaction mixture. Heat the mixture under acidic conditions (e.g., with the acetic acid from the previous step or an additional acid catalyst) to induce the cyclization. The use of toluene as a co-solvent can aid in azeotropic removal of water and improve reaction kinetics.

  • Work-up and Extraction: After the reaction is complete (monitored by HPLC), cool the mixture and perform an aqueous work-up. Use toluene for the extraction of the indole product.

  • Purification: Concentrate the toluene extract. The crude product can be purified by crystallization from a suitable solvent system to yield the final product.

Protocol 2: General Procedure for Larock Indole Synthesis of Unnatural Tryptophans (Adapted from Humphrey et al.) [20]

This protocol outlines a mild and general method for the palladium-catalyzed synthesis of tryptophan derivatives.

  • Reaction Setup: In a glovebox, charge a reaction vessel with the o-bromoaniline (1.0 equiv), the serine-derived alkyne (2.0 equiv), and the palladium catalyst (e.g., 2.5 mol % Pd[P(tBu)3]2).

  • Reagent Addition: Add the solvent (e.g., 1,4-dioxane) and the base (e.g., Cy2NMe, 2.5 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to 60 °C until the starting material is consumed (as monitored by TLC or LC-MS). For less reactive substrates, the temperature may need to be increased to 80 °C.

  • Work-up: Cool the reaction mixture and dilute with an appropriate solvent (e.g., ethyl acetate). Wash with aqueous solutions to remove salts and the base.

  • Desilylation (if applicable): If a silyl protecting group is present on the alkyne, it can be removed by treating the crude product with a fluoride source (e.g., TBAF) or acid (e.g., HCl in MeOH).

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired unnatural tryptophan.

Protocol 3: Purification of Indole by Crystallization (General Procedure) [5][8]

This protocol provides a general method for the purification of crude indole by crystallization.

  • Solvent Selection: Choose a solvent or solvent system in which the indole has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of methanol and water is often effective.[8]

  • Dissolution: Dissolve the crude indole in the minimum amount of the hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point, HPLC, and spectroscopic methods. A purity of >99% can often be achieved.[8]

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Raw_Materials Verify Raw Material Quality (Purity, Water Content) Start->Check_Raw_Materials Review_Protocol Review Synthetic Protocol (Stoichiometry, Reagent Addition) Start->Review_Protocol Optimize_Conditions Optimize Reaction Conditions Check_Raw_Materials->Optimize_Conditions If materials are pure Review_Protocol->Optimize_Conditions If protocol is correct Temp_Time Temperature & Time Optimize_Conditions->Temp_Time Catalyst_Solvent Catalyst & Solvent Optimize_Conditions->Catalyst_Solvent Consider_Alternative Consider Alternative Synthetic Route Optimize_Conditions->Consider_Alternative If optimization fails Workup_Purification Evaluate Work-up & Purification Temp_Time->Workup_Purification If optimized Catalyst_Solvent->Workup_Purification If optimized Workup_pH Work-up pH & Temperature Workup_Purification->Workup_pH Purification_Method Purification Method (Crystallization, Chromatography) Workup_Purification->Purification_Method Workup_Purification->Consider_Alternative If still unresolved Problem_Solved Problem Resolved Workup_pH->Problem_Solved If optimized Purification_Method->Problem_Solved If optimized Consider_Alternative->Problem_Solved

Caption: A logical workflow for troubleshooting common issues in indole synthesis scale-up.

Fischer_Indole_Synthesis Start Start: Phenylhydrazine + Ketone/Aldehyde Hydrazone 1. Hydrazone Formation (Acid Catalyst) Start->Hydrazone Enehydrazine 2. Tautomerization to Enehydrazine Hydrazone->Enehydrazine Sigmatropic 3. [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Rearomatization 4. Rearomatization Sigmatropic->Rearomatization Cyclization 5. Cyclization Rearomatization->Cyclization Elimination 6. Elimination of Ammonia Cyclization->Elimination Product Product: Substituted Indole Elimination->Product

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

preventing dehalogenation in reactions with 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis and functionalization of this important heterocyclic building block. The primary focus of this guide is to provide troubleshooting strategies and detailed protocols to prevent the undesired side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a chemical reaction that results in the removal of the bromine atom from the 5-position of the indole ring, replacing it with a hydrogen atom. This is a significant issue as the carbon-bromine bond is often the key reactive site for introducing molecular diversity through cross-coupling reactions.[1] Formation of the dehalogenated byproduct, 2-phenyl-1H-indole, reduces the yield of the desired functionalized product and complicates purification.

Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most common mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This reactive intermediate can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or residual water.[3] Once formed, the aryl palladium intermediate (Ar-Pd-Br) can undergo reductive elimination with the hydride to yield the unwanted dehalogenated product (Ar-H).[2]

Q3: Are certain reaction types more susceptible to this side reaction?

A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings are particularly prone to dehalogenation, especially with electron-rich N-heterocyclic substrates like indoles.[1][2][4] Additionally, reactions involving strong reducing agents or catalytic hydrogenation will readily cleave the carbon-bromine bond.[5][6]

Q4: Can the N-H group of the indole ring contribute to dehalogenation?

A4: The indole N-H is acidic and can be deprotonated by the base used in the reaction. This increases the electron density of the heterocyclic ring system. While this can influence reactivity, a more direct issue is that protection of the N-H group is sometimes required to suppress dehalogenation, suggesting its presence can complicate the reaction.[2][7][8]

Troubleshooting Guides

Dehalogenation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but dehalogenation can be a significant side reaction. The choice of catalyst, ligand, base, and solvent is critical to minimize this unwanted outcome.[2]

Troubleshooting Flowchart for Dehalogenation

G cluster_0 Troubleshooting Logic Start Dehalogenation Observed? Check_Base Optimize Base (e.g., K3PO4, K2CO3) Start->Check_Base Yes Check_Ligand Change Ligand (e.g., SPhos, XPhos) Check_Base->Check_Ligand Still an issue End Problem Resolved Check_Base->End Resolved Check_Solvent Use Aprotic Solvent (e.g., Toluene, Dioxane) Check_Ligand->Check_Solvent Still an issue Check_Ligand->End Resolved Protect_NH Protect Indole N-H (e.g., Boc, SEM) Check_Solvent->Protect_NH Still an issue Check_Solvent->End Resolved Protect_NH->End Resolved

Caption: A logical workflow for troubleshooting dehalogenation.

Table 1: Parameter Optimization to Minimize Dehalogenation in Suzuki Coupling

ParameterProblematic ConditionRecommended Action & RationaleReference
Base Strong alkoxide bases (e.g., NaOtBu)Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Strong bases can more readily generate Pd-H species.[2]
Ligand Standard phosphines (e.g., PPh₃)Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These promote faster reductive elimination of the desired product over dehalogenation.[2][9]
Solvent Protic or wet solvents (e.g., alcohols, excess water)Use anhydrous aprotic solvents like toluene, dioxane, or THF. Water and alcohols are hydride sources.[2][4][10]
Temperature High temperatures for extended periodsLower the temperature if possible, or consider microwave heating to reduce the overall reaction time, potentially outcompeting the slower dehalogenation pathway.[4]
N-H Group Unprotected indoleConsider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM). This can alter the electronic properties and prevent complications arising from the acidic proton.[2][8]
Dehalogenation in Sonogashira Coupling

The Sonogashira coupling is highly effective for creating C(sp²)-C(sp) bonds. While generally robust, dehalogenation can still occur, often alongside Glaser-type homocoupling of the alkyne.

Catalytic Cycle and Dehalogenation Pathway

G Simplified Catalytic Cycle & Side Reaction Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) PdH_Species H-Pd(II)-Br(L2) Pd0->PdH_Species Reaction with Pd(0) or Ar-Pd-Br Transmetalation Ar-Pd(II)-C≡CR(L2) OxAdd->Transmetalation Transmetalation (Cu-C≡CR) Dehalogenated Ar-H (Side Product) OxAdd->Dehalogenated Reductive Elimination Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR (Desired Product) Transmetalation->Product PdH_Source Hydride Source (Base, H2O, Solvent) PdH_Source->Pd0 PdH_Species->OxAdd Hydride Transfer

Caption: Pd-H species can intercept the catalytic cycle, leading to dehalogenation.

Table 2: Parameter Optimization for Sonogashira Coupling

ParameterProblematic ConditionRecommended Action & RationaleReference
Catalyst System Highly active catalyst systems under harsh conditionsUse standard conditions (e.g., PdCl₂(PPh₃)₂ / CuI) at the lowest effective temperature. Overly active catalysts can sometimes promote side reactions.[11]
Base/Solvent Amine base also acting as a solvent (e.g., neat Et₃N)Use a co-solvent system like DMF or THF with a stoichiometric amount of amine base. This reduces the concentration of the potential hydride source.[11][12]
Atmosphere Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote unwanted alkyne homocoupling.[11]
Temperature High temperatures (e.g., >100 °C)Conduct the reaction at a moderate temperature (e.g., Room Temperature to 80 °C). Many Sonogashira couplings proceed efficiently without aggressive heating.[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is adapted from best practices designed to suppress hydrodehalogenation of N-heterocyclic halides.[2]

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 272.14 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • SPhos (0.08 mmol, 32.8 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Experimental Workflow Diagram

G cluster_workflow Suzuki Coupling Workflow Setup 1. Add Solids to Schlenk Flask Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert Solvents 3. Add Anhydrous Toluene & Degassed H2O Inert->Solvents Heat 4. Heat with Vigorous Stirring (e.g., 100 °C) Solvents->Heat Monitor 5. Monitor by TLC or LC-MS Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diphenyl-1H-indole.

Protocol 2: Sonogashira Coupling of 5-Bromoindole

This protocol provides standard conditions for the Sonogashira coupling of a 5-bromoindole substrate with a terminal alkyne.[11]

Objective: To couple this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 272.14 mg)

  • Phenylacetylene (1.2 mmol, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 10 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

Procedure:

  • In a dry flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the phenylacetylene dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)-2-phenyl-1H-indole.

References

Technical Support Center: Synthesis of 5-Bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for the synthesis of 5-bromo-2-phenyl-1H-indole. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate successful and reproducible experiments.

Experimental Protocol: Workup and Purification

This protocol details the steps for the workup and purification of this compound following a typical Fischer indole synthesis.

Materials and Reagents:

  • Crude reaction mixture of this compound

  • Ice water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Quenching the Reaction: After the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing ice water. This step is crucial to dissipate any excess heat and to precipitate the crude product.

  • Neutralization: The Fischer indole synthesis is acid-catalyzed; therefore, the acidic mixture must be neutralized.[1] Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture.[1] Continue the addition in small portions until the cessation of gas (CO₂) evolution, indicating that the acid has been neutralized.[1]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[1] A typical extraction is performed three times (e.g., 3 x 50 mL for a small-scale reaction) to ensure all the product is transferred to the organic phase.[1]

  • Washing: Combine the organic layers from the extractions. Wash the combined organic phase with brine.[1] This step helps to remove any remaining water and some water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1] Allow the mixture to stand for 15-20 minutes to ensure all water is absorbed. Filter the mixture to remove the drying agent, collecting the filtrate which contains the crude product.

  • Concentration: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or oil.

  • Purification: The crude product is typically purified by silica gel column chromatography.[1]

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.

    • Column Packing: Pack a chromatography column with the silica gel slurry.

    • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes.[1] The polarity of the eluent is gradually increased to separate the desired product from impurities. Monitor the fractions by TLC to identify and collect the pure product. For compounds of similar polarity, a starting eluent could be in the range of 10:1 to 5:1 hexanes/ethyl acetate.

    • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of this compound and related compounds. Please note that yields and specific parameters can vary depending on the exact reaction conditions and scale.

ParameterValueNotes
Typical Yield 60-85%Yields are highly dependent on the specific acid catalyst, reaction temperature, and duration. The provided range is an estimate based on similar indole syntheses.
TLC Eluent 5:1 to 10:1 Hexanes:Ethyl AcetateA starting point for developing an appropriate TLC system. The optimal ratio may vary.
Approximate Rf Value 0.3 - 0.5The Rf value is dependent on the exact eluent composition and the TLC plate used. A related compound, 5-bromo-7-phenyl-1-(pyrimidin-2-yl)indoline, has a reported Rf of 0.41 in 4:1 hexanes/ethyl acetate.[2]
Column Chromatography Eluent Gradient of 0% to 20% Ethyl Acetate in HexanesA gradient elution is often most effective for separating the product from closely related impurities.[1]
Recrystallization Solvent Ethanol, or Hexanes/Ethyl AcetateThe choice of recrystallization solvent depends on the impurity profile. Experimentation with different solvent systems may be necessary to achieve high purity crystals.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of this compound.

Q1: After adding the reaction mixture to ice water, no precipitate formed. What should I do?

A: This can happen if the product is highly soluble in the aqueous acidic mixture or if the concentration is too low.

  • Proceed with Extraction: Even if no precipitate is visible, proceed with the neutralization and extraction steps as outlined in the protocol. The product may be dissolved in the aqueous phase.

  • Check pH: Ensure the solution is fully neutralized with sodium bicarbonate before extraction. The protonated indole may be water-soluble.

  • TLC Analysis: After extraction, perform a TLC analysis on both the organic and aqueous layers to determine if the product has been successfully extracted.

Q2: An emulsion formed during the ethyl acetate extraction. How can I resolve it?

A: Emulsions are common when organic and aqueous layers have similar densities or when impurities act as surfactants.

  • Add Brine: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break it up.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes lead to layer separation.

Q3: The product yield is very low after purification. What are the potential causes?

A: Low yield can result from issues in the reaction itself or during the workup and purification.

  • Incomplete Reaction: Ensure the reaction went to completion by TLC before starting the workup.

  • Inefficient Extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions and check the aqueous layer by TLC.

  • Product Loss During Washing: If the product has some water solubility, excessive washing can lead to yield loss.

  • Column Chromatography Issues: The product may have been lost on the column if the polarity of the eluent was not optimized, leading to very broad bands or irreversible adsorption.

  • Decomposition: Some indole derivatives can be sensitive to strong acids or prolonged exposure to silica gel. Neutralize the crude product thoroughly and consider deactivating the silica gel with a small amount of triethylamine in the eluent if decomposition is suspected.

Q4: My purified product contains impurities, even after column chromatography. What can I do?

A: This indicates that the chosen chromatography conditions were not optimal for separating the impurities.

  • Optimize TLC: Experiment with different solvent systems for TLC to achieve better separation between your product and the impurities. A good separation on TLC is a prerequisite for a successful column. An ideal Rf for the target compound is around 0.25-0.35.

  • Shallow Gradient: Use a shallower gradient during column chromatography to improve resolution.

  • Recrystallization: Attempt to purify the material further by recrystallization. Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at low temperatures.

  • Alternative Chromatography: If impurities are very close in polarity, consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Q5: The color of my crude product is very dark. Is this normal and how can I remove the color?

A: The Fischer indole synthesis can sometimes produce colored byproducts due to side reactions or oxidation.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Thorough Purification: A well-run column chromatography should separate the colored impurities from the desired product.

  • Steam Distillation: For some bromoindoles, steam distillation has been reported as an effective purification method to obtain a colorless product.[4]

Visualizations

Experimental Workflow

experimental_workflow reaction Fischer Indole Synthesis (Crude Mixture) quench Quench with Ice Water reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate1 Concentrate in Vacuo (Crude Product) dry->concentrate1 purify Purification concentrate1->purify column Column Chromatography (Hexanes/EtOAc Gradient) purify->column Primary Method recrystallize Recrystallization (Optional) purify->recrystallize If Needed product Pure this compound column->product recrystallize->product

Caption: General experimental workflow for the workup and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_reaction Was the reaction complete before workup? start->check_reaction check_extraction Was extraction efficient? check_reaction->check_extraction Yes incomplete_reaction Optimize reaction conditions: - Catalyst - Temperature - Time check_reaction->incomplete_reaction No check_purification Was product lost during purification? check_extraction->check_purification Yes extraction_issue Perform more extractions. Check aqueous layer by TLC. check_extraction->extraction_issue No purification_issue Optimize chromatography: - Adjust eluent polarity - Consider deactivating silica check_purification->purification_issue Yes

Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.

References

stability issues of 5-bromo-2-phenyl-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 5-bromo-2-phenyl-1H-indole, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

The main stability concern for this compound under acidic conditions is its susceptibility to degradation. The indole nucleus is electron-rich and can be protonated, which makes it vulnerable to a variety of subsequent reactions.[1] Key issues include:

  • Acid-Catalyzed Dimerization/Polymerization: The most common degradation pathway involves the protonation of the indole ring, typically at the C3 position. This creates an electrophilic intermediate that can be attacked by another neutral indole molecule, leading to the formation of dimers or higher-order oligomers.[2][3]

  • Degradation on Acidic Surfaces: Standard silica gel used for chromatography is inherently acidic and can cause significant degradation of acid-sensitive indoles, leading to low recovery and the formation of artifacts during purification.[1][4][5]

Q2: What are the common visual or analytical indicators of compound degradation?

Degradation of this compound can manifest in several ways during an experiment:

  • Color Change: The appearance of new colors (often pink, purple, or dark brown) in a reaction mixture or on a chromatography column upon addition of acid.

  • Precipitation: Formation of insoluble materials, which may be polymeric byproducts.

  • TLC Analysis: The appearance of new spots, streaking, or tailing on a Thin Layer Chromatography (TLC) plate that are not present in the starting material.

  • HPLC/LC-MS Analysis: The emergence of new peaks in the chromatogram, often with higher molecular weights in the mass spectrum, corresponding to dimers or other adducts. A decrease in the area of the main peak over time is also a clear indicator of degradation.

Q3: How should I handle and store this compound and its solutions to ensure stability?

To minimize degradation, proper handling and storage procedures are crucial:

  • Solid Compound: Store the solid material in a tightly sealed container, protected from light, in a cool and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • Solutions: Stock solutions are best prepared in anhydrous, non-acidic organic solvents like DMSO or DMF. For experiments requiring acidic conditions, it is highly recommended to prepare the acidic solution fresh and use it immediately. Avoid storing the compound in acidic solutions for extended periods.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield and Impurity Formation in Acidic Reactions

Q: I am performing a reaction that requires an acid catalyst, but my TLC shows multiple byproducts and my final yield of this compound is very low. What is happening?

This is a classic sign of acid-catalyzed degradation. The indole nucleus is likely undergoing dimerization or polymerization.

Recommended Actions:

  • Lower the Reaction Temperature: Degradation reactions often have a higher activation energy than the desired reaction. Running your experiment at a lower temperature may slow down the degradation process significantly.

  • Use a Milder Acid: If your protocol allows, consider using a weaker Brønsted acid or a Lewis acid that is less prone to causing indole dimerization.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

  • Consider N-Protection: For multi-step syntheses, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can significantly increase its stability towards acids.[1] The protecting group can be removed in a subsequent step under non-acidic conditions.

Proposed Degradation Pathway

The diagram below illustrates a plausible mechanism for the acid-catalyzed dimerization of a 2-phenylindole derivative.

G cluster_0 cluster_1 cluster_2 A This compound (Neutral) B Protonated Indole (Electrophilic Intermediate) A->B Protonation at C3 C Another Molecule of This compound H_plus H+ D Dimer Intermediate B->D Electrophilic Attack C->D E Final Dimer Product D->E Deprotonation H_plus_out -H+

Caption: Proposed mechanism for acid-catalyzed dimerization of this compound.

Issue 2: Product Loss During Chromatographic Purification

Q: I have a low recovery of my compound after silica gel column chromatography. I see a colored band at the top of my column that doesn't elute. How can I improve my purification?

This strongly suggests that your compound is degrading on the acidic silica gel.[1][4] You need to modify your purification strategy to avoid these acidic conditions.

Troubleshooting Workflow for Purification

Follow this decision tree to select an appropriate purification strategy.

G cluster_solutions Solutions for Unstable Compounds start Low Recovery After Silica Gel Chromatography check_stability Is the compound stable on silica? (Perform 2D TLC test) start->check_stability no_stable Compound is unstable check_stability->no_stable No yes_stable Compound is stable. Consider other loss sources (e.g., volatility, poor loading). check_stability->yes_stable Yes deactivate 1. Deactivate Silica Gel (Add 0.1-1% Et3N or NH4OH to mobile phase) no_stable->deactivate Try First change_sp 2. Change Stationary Phase (e.g., Neutral Alumina) deactivate->change_sp If ineffective reverse_phase 3. Use Reverse-Phase (C18) Chromatography change_sp->reverse_phase Alternative

Caption: Troubleshooting workflow for low recovery during chromatographic purification.

Parameter Normal Phase (Silica Gel) Neutral Alumina Reverse Phase (C18)
Stationary Phase Acidic silicaNeutral aluminum oxideNon-polar bonded silica
Mobile Phase Non-polar (e.g., Hexanes/EtOAc)Non-polar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)
Best For Non-polar, acid-stable compoundsAcid-sensitive compoundsPolar or ionizable compounds
Modification Add 0.1-1% triethylamine to neutralizeUse pre-packaged neutral columnsAdd buffer or acid modifier (e.g., formic acid) for peak shape
Table 1: Comparison of Chromatography Conditions for Acid-Sensitive Indoles

Experimental Protocols

Protocol 1: 2D TLC for Assessing Stability on Silica Gel

This method helps determine if your compound degrades upon contact with a standard silica gel TLC plate.

Methodology:

  • Prepare Sample: Dissolve a small amount of your crude or purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot the Plate: Using a capillary tube, carefully spot the solution onto the bottom left corner of a silica gel TLC plate, about 1 cm from the bottom and side edges. Make the spot as small and concentrated as possible.

  • First Dimension Elution: Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexanes). Let the solvent front run to about 1 cm from the top of the plate.

  • Dry the Plate: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood for at least 20-30 minutes. This extended contact time allows for any on-plate reaction to occur.

  • Second Dimension Elution: Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.

  • Analyze the Plate: Visualize the plate under UV light.

    • Stable Compound: A stable compound will show all spots lying on a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound is degrading, you will see new spots that are off the 45-degree diagonal. These new spots correspond to degradation products formed during the time the compound was adsorbed on the silica.

Protocol 2: General Purpose HPLC Method for Purity and Stability Analysis

This reverse-phase HPLC method can be used as a starting point for assessing the purity of this compound and monitoring its stability over time in an acidic solution.

Methodology:

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.1 mg/mL.
Table 2: Starting HPLC Method Parameters

Stability Test Procedure:

  • Prepare a solution of this compound in the acidic mobile phase (e.g., 50:50 Water/ACN with 0.1% formic acid).

  • Inject the sample immediately (t=0) to get a baseline chromatogram.

  • Keep the sample solution on the benchtop or in an autosampler at a controlled temperature.

  • Inject the same solution at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr).

  • Compare the chromatograms. A decrease in the area of the parent peak and the appearance of new peaks will provide a qualitative and quantitative measure of the compound's stability under those conditions.

Workflow for Analytical Stability Testing

This workflow outlines the logical steps for investigating a potential stability issue.

G start Suspected Instability (e.g., color change, variable results) tlc_test Perform 2D TLC Stability Test on Silica start->tlc_test degradation_obs Degradation Observed? tlc_test->degradation_obs hplc_study Perform Time-Course HPLC Stability Study degradation_obs->hplc_study Yes no_degradation Compound Stable on Silica degradation_obs->no_degradation No quantify Quantify Degradation Rate and Identify Byproducts (LC-MS) hplc_study->quantify implement_changes Implement Mitigation Strategies (e.g., change purification method, use N-protection) quantify->implement_changes

Caption: Experimental workflow for investigating and quantifying compound instability.

References

alternative catalysts for the synthesis of 2-phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylindoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-phenylindoles, particularly via the Fischer indole synthesis and related methods.

Q1: I am observing a very low yield in my Fischer indole synthesis. What are the likely causes and how can I improve it?

A1: Low yields are a frequent issue in Fischer indole synthesis and can be attributed to several factors. The reaction is known to be sensitive to specific parameters.[1] Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials : Ensure that the arylhydrazine and the carbonyl compound (e.g., acetophenone) are of high purity. Impurities can lead to undesirable side reactions and significantly lower the yield. It is recommended to use freshly distilled or recrystallized starting materials.[1][2]

  • Catalyst Choice and Concentration : The selection and amount of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂) are used.[1][3] If one type of acid is giving poor results, consider switching to another. For instance, if ZnCl₂ is ineffective, a stronger acid like polyphosphoric acid (PPA) might be required.[2][4] Ensure the catalyst is fresh and anhydrous.[2]

  • Reaction Temperature : The[3][3]-sigmatropic rearrangement step in the Fischer synthesis often has a high activation energy and requires elevated temperatures.[1] If the reaction is sluggish, a cautious and incremental increase in temperature, while monitoring for decomposition, may improve the yield.[1]

  • Solvent : The choice of solvent can influence the reaction. While some protocols use glacial acetic acid[4], others might be performed neat, especially with PPA.[1][2] Ensure the solvent is dry if using a moisture-sensitive Lewis acid.

Q2: My TLC analysis shows multiple unidentified spots, indicating a messy reaction. What could be the cause?

A2: The formation of multiple byproducts is a common problem. Potential causes include:

  • Substrate or Product Decomposition : The reaction temperature might be too high, or the acid catalyst could be too harsh for your specific substrates, leading to decomposition.[2] Consider using a milder Lewis acid (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[2]

  • Competing Side Reactions : Unwanted side reactions such as aldol condensations or Friedel-Crafts alkylations may occur.[2] Adjusting the stoichiometry or the order of reagent addition can sometimes mitigate these issues. Purifying the intermediate hydrazone before the cyclization step can often lead to a cleaner reaction.[2][5][6]

  • Air Oxidation : Indoles can be sensitive to air oxidation, which can contribute to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: The reaction is not proceeding at all. My starting materials remain unreacted according to TLC analysis. What should I do?

A3: A stalled reaction can often be traced back to the catalyst or reaction conditions:

  • Insufficient Acidity or Inactive Catalyst : The catalyst may not be potent enough to promote the reaction.[2] If you are using a mild catalyst like ZnCl₂, switching to a stronger one such as polyphosphoric acid (PPA) or methanesulfonic acid might be necessary.[2][7]

  • Low Reaction Temperature : As mentioned, the Fischer indole synthesis often requires significant heat to overcome the activation energy of the key rearrangement step.[1][2] Gradually increase the temperature and monitor the reaction's progress.

  • Stable Hydrazone Intermediate : The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate.[2] In such cases, using microwave irradiation can sometimes provide the energy needed to promote the reaction.[2][8]

Q4: I am struggling with the purification of the final 2-phenylindole product. What are some effective methods?

A4: Purification can be challenging due to the nature of the product and potential byproducts.

  • Recrystallization : This is the most common method for purifying solid 2-phenylindoles. Ethanol is frequently used as a recrystallization solvent.[1][2][9] The process often involves dissolving the crude product in a minimal amount of hot ethanol, adding activated charcoal to remove colored impurities, filtering the hot solution, and then allowing it to cool slowly to form crystals.[9]

  • Column Chromatography : If recrystallization is ineffective, column chromatography is the next step. However, some researchers report difficulties with certain products co-eluting.[7] Experimenting with different solvent systems is key. Systems like chloroform/methanol or ethyl acetate/isopropanol with a small amount of triethylamine (for basic compounds) have been suggested.[7]

  • Work-up Procedure : A thorough work-up is crucial before purification. This typically involves pouring the cooled reaction mixture onto crushed ice, neutralizing the acid, and filtering the precipitated solid.[1][2] Washing the crude solid thoroughly with water is essential to remove inorganic salts.[1]

G start Problem Identified low_yield Low Yield start->low_yield messy_rxn Messy Reaction (Multiple Spots) start->messy_rxn no_rxn No Reaction start->no_rxn cause_purity Impure Starting Materials low_yield->cause_purity cause_catalyst Suboptimal Catalyst low_yield->cause_catalyst cause_temp Incorrect Temperature low_yield->cause_temp cause_decomp Decomposition messy_rxn->cause_decomp cause_side_rxn Side Reactions messy_rxn->cause_side_rxn no_rxn->cause_temp cause_inactive_cat Inactive/Weak Catalyst no_rxn->cause_inactive_cat sol_purify Recrystallize/Distill Starting Materials cause_purity->sol_purify sol_change_cat Change Catalyst Type (e.g., ZnCl₂ → PPA) cause_catalyst->sol_change_cat sol_adjust_temp Optimize Temperature cause_temp->sol_adjust_temp sol_milder_cond Use Milder Conditions (Lower Temp, Milder Acid) cause_decomp->sol_milder_cond sol_isolate_int Isolate Hydrazone Intermediate cause_side_rxn->sol_isolate_int sol_stronger_cat Use Stronger Acid or Microwave cause_inactive_cat->sol_stronger_cat

Frequently Asked Questions (FAQs)

Q1: What are the main alternative catalytic systems to traditional Brønsted/Lewis acids for 2-phenylindole synthesis?

A1: While traditional acids are common, modern organic synthesis has explored several alternatives to achieve higher efficiency, better selectivity, and milder reaction conditions.[3] The most prominent alternatives are palladium-based catalysts.[10] These methods often involve the heteroannulation of haloanilines with alkynes.[10] For example, catalysts like Pd(PPh₃)₂Cl₂ can be used in a one-pot reaction to synthesize 2-phenylindoles from 2-haloanilines and phenylacetylene under mild conditions.[10] Other developments include the use of nontoxic, metal-free, recyclable, or nanocrystallized transition metal catalysts.[3]

Q2: Can you explain the palladium-catalyzed approach for synthesizing 2-phenylindoles?

A2: Palladium-catalyzed synthesis is a powerful alternative to the Fischer method. A common route is the palladium-catalyzed annulation of o-haloanilines with alkynes.[10] The process often involves a sequence of reactions, such as a Sonogashira cross-coupling of a haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.[10] A recent development describes a palladium-catalyzed tandem reaction involving the nucleophilic addition of anilines to bromoalkynes, followed by a C-H functionalization step to yield 2-phenylindoles.[11] These methods are valued for their good functional group tolerance and high regioselectivity.[11]

Q3: Why do some Fischer indole syntheses fail, especially with certain substituents?

A3: The success of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the arylhydrazine. Computational studies have shown that strong electron-donating substituents can divert the reaction away from the desired[3][3]-sigmatropic rearrangement.[12] Instead, these substituents stabilize an intermediate that favors a competing pathway involving the heterolytic cleavage of the N-N bond.[12] This alternative pathway does not lead to indole formation and is a key reason for the failure of the reaction with substrates like those that would form 3-aminoindoles.[12]

Q4: Are there any "green" or more environmentally friendly approaches to synthesizing 2-phenylindoles?

A4: Yes, there is significant research interest in developing more sustainable methods.[3] These "green" approaches focus on using new catalytic systems such as nontoxic or metal-free catalysts, recyclable metal catalysts (e.g., ionic-liquid-coated magnetic carbon nanotubes), and nanocrystallized transition metals.[3][13] Additionally, new methodologies are being explored, including photoinduced reactions, electrocatalytic reactions, and performing the catalysis in aqueous phases to reduce the reliance on volatile organic solvents.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different catalytic systems used in the synthesis of 2-phenylindole and its derivatives.

Catalyst SystemStarting MaterialsSolventTemperatureTimeYield (%)Reference
Polyphosphoric Acid (PPA)Acetophenone, PhenylhydrazineNone (neat)150-160°C10-15 minNot specified[1]
ZnCl₂Phenylhydrazone of AcetophenoneNot specifiedNot specifiedNot specifiedNot specified[4]
Pd(PPh₃)₂Cl₂ / CuIN-benzyl-2-bromoaniline, PhenylacetyleneDMFRoom Temp12 h74[10]
Pd(PPh₃)₂Cl₂ / CuIN-benzyl-2-iodoaniline, PhenylacetyleneDMFRoom Temp12 h76[10]
Pd(PPh₃)₂Cl₂ / CuIN-tosyl-2-bromoaniline, PhenylacetyleneDMFRoom Temp12 h68[10]
Pd(PPh₃)₂Cl₂ / CuIN-tosyl-2-iodoaniline, PhenylacetyleneDMFRoom Temp12 h70[10]
Cu(OAc)₂2-phenyl-1H-indole-3-carboxaldehyde oximeNot specifiedUltrasound2 h84[14]

Experimental Protocols

Protocol 1: Classic Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

This protocol is adapted from procedures for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1][6]

Step 1: Formation of Acetophenone Phenylhydrazone (Optional, can be a one-pot reaction)

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise with stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.[6]

  • Heat the mixture in a boiling water bath for approximately 15 minutes.[9]

  • Cool the mixture to room temperature to allow the crude acetophenone phenylhydrazone to crystallize.

  • Filter the solid product and wash with a small amount of cold ethanol.

Step 2: Indolization (Cyclization)

  • In a separate flask, prepare or gently heat polyphosphoric acid (PPA) to approximately 100°C. Use about 10 times the weight of the hydrazone.[2]

  • Carefully add the pre-formed and dried hydrazone from Step 1 to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 150-160°C for 10-15 minutes. The color of the mixture will typically darken.[1]

  • Allow the reaction mixture to cool to about 100°C and then carefully pour it onto a large amount of crushed ice with stirring.

  • The solid 2-phenylindole product will precipitate.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.[1]

  • The crude product can be further purified by recrystallization from ethanol.[2]

Protocol 2: Palladium-Catalyzed Synthesis of 1-Benzyl-2-phenylindole

This protocol is based on the one-pot heteroannulation method.[10]

  • To a sealed tube, add N-benzyl-2-bromoaniline (0.75 mmol, 1 eq.), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and a magnetic stir bar.

  • Under an inert atmosphere, add anhydrous DMF (5 mL).

  • Add triethylamine (2 mmol) followed by phenylacetylene (1.5 mmol).

  • Seal the tube and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain 1-benzyl-2-phenylindole.

G synthesis 2-Phenylindole Synthesis fischer Fischer Indole Synthesis synthesis->fischer larock Palladium-Catalyzed Annulation synthesis->larock other Other Methods synthesis->other bronsted Brønsted Acids (H₂SO₄, PPA, HCl) fischer->bronsted lewis Lewis Acids (ZnCl₂, BF₃) fischer->lewis microwave Microwave-Assisted fischer->microwave sonogashira Sonogashira Coupling + Cyclization larock->sonogashira tandem Tandem Nucleophilic Addn. + C-H Functionalization larock->tandem madelung Madelung Synthesis other->madelung green Green Catalysis (Photo, Electro, Aqueous) other->green

References

Validation & Comparative

structural elucidation of 5-bromo-2-phenyl-1H-indole using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Elucidation of 5-Bromo-2-phenyl-1H-indole using NMR and Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step. This guide provides a detailed comparison and methodology for the structural elucidation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The analysis focuses on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously determine its chemical structure.

Expected Spectroscopic Data

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is anticipated to reveal signals for all the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom and the phenyl group will exert notable effects on the chemical shifts of the indole ring protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-1 (NH)~8.3 - 8.1Broad Singlet (br s)-
H-3~6.8 - 6.7Singlet (s)-
H-4~7.8 - 7.7Doublet (d)J = 8.8
H-6~7.3 - 7.2Doublet of Doublets (dd)J = 8.8, 2.0
H-7~7.5 - 7.4Doublet (d)J = 8.8
H-2'/H-6'~7.7 - 7.6Doublet (d)J = 7.5
H-3'/H-5'~7.5 - 7.4Triplet (t)J = 7.5
H-4'~7.4 - 7.3Triplet (t)J = 7.5

Note: The expected chemical shifts are estimations and may vary based on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in this compound. The carbon attached to the bromine (C-5) is expected to have a chemical shift around 113-115 ppm.[4]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-2~138 - 137
C-3~100 - 99
C-3a~129 - 128
C-4~124 - 123
C-5~115 - 114
C-6~125 - 124
C-7~113 - 112
C-7a~135 - 134
C-1'~132 - 131
C-2'/C-6'~129 - 128
C-3'/C-5'~128 - 127
C-4'~126 - 125

Note: These are predicted chemical shifts. Actual values can differ based on experimental parameters.

2D NMR for Structural Confirmation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between protons and carbons.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-4, H-6, and H-7 on the indole ring, and between the ortho, meta, and para protons of the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H-3 proton to C-2, C-3a, and C-4, and from the phenyl protons to C-2 of the indole ring, confirming the connectivity of the phenyl group.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueExpected m/zInformation Provided
MS (EI or ESI)[M]⁺ at 271 and [M+2]⁺ at 273 (approx. 1:1 ratio)Confirmation of molecular weight and the presence of one bromine atom.
HRMS (ESI)Calculated for C₁₄H₁₀BrN [M+H]⁺: 272.0075, Found: ~272.0075Precise mass measurement to confirm the elemental composition.[4]

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS data.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition:

    • Standard pulse sequences for each experiment should be used.

    • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Mass Range: m/z 50-500.

    • The instrument should be calibrated prior to analysis to ensure high mass accuracy.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Structural_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Analysis Data Analysis and Structure Confirmation H1_NMR ¹H NMR Proton_Env Proton Environments and Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Proton-Carbon (1-bond) Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range Proton-Carbon Connectivity HMBC->Long_Range_CH MS Low-Resolution MS Molecular_Weight Molecular Weight & Bromine Presence MS->Molecular_Weight HRMS High-Resolution MS Elemental_Comp Elemental Composition HRMS->Elemental_Comp Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure Molecular_Weight->Final_Structure Elemental_Comp->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved, which is a fundamental requirement for its further development in any research or commercial application.

References

Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Phenylindoles in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a pharmacologically active scaffold is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of brominated versus chlorinated phenylindoles, a class of compounds with significant potential in oncology, primarily as inhibitors of tubulin polymerization.

This report synthesizes available experimental data to illuminate the nuanced differences in cytotoxic activity conferred by bromine versus chlorine substitution on the phenylindole core. While direct head-to-head comparisons of isomeric pairs are limited in publicly available literature, this guide collates representative data to draw informed structure-activity relationship (SAR) insights.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of brominated and chlorinated indole derivatives against various cancer cell lines. It is crucial to note that these compounds are not all isomeric pairs, and variations in the core structure beyond the halogen substituent exist. Therefore, this data should be interpreted as a general guide to the cytotoxic potential of these classes of compounds rather than a direct comparison of potency.

Compound IDStructureHalogenCancer Cell LineIC50 (µM)Reference
1 2-(4-Chlorophenyl)-1H-indoleChlorineHCT-15 (Colon)>10[1]
2 2-(4-Bromophenyl)-1H-indoleBromineHCT-15 (Colon)>10[1]
3 6-Arylamino-7-chloro-5,8-quinolinedione derivativeChlorineHCT-15 (Colon)4.2[1]
4 6-Arylamino-7-bromo-5,8-quinolinedione derivativeBromineHCT-15 (Colon)7.9[1]
5 2-(2-chloro)-...-triazolo-pyrimidine derivativeChlorineSGC-7901, A549, HT-10800.005 - 0.052[2]
6 Indole derivative with bromine substitutionBromineHuCCA-1, HepG2< 0.5[3]
7 6-Chloro-8-nitroflavoneChlorinePathogenic BacteriaPotent Inhibition[4]
8 6-Bromo-8-nitroflavoneBrominePathogenic BacteriaInhibition[4]

Disclaimer: The data presented above is collated from multiple sources and for structurally diverse molecules. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and compound scaffolds.

The Central Role of Tubulin Polymerization Inhibition

A primary mechanism through which many phenylindole derivatives exert their anticancer effects is the disruption of microtubule dynamics via inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of the microtubule spindle apparatus essential for cell division. This action leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Alpha-beta Tubulin Dimers->Mitotic Spindle Formation Required for Microtubule->Alpha-beta Tubulin Dimers Depolymerization Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Halogenated Phenylindole Halogenated Phenylindole Halogenated Phenylindole->Alpha-beta Tubulin Dimers Binds to Colchicine Site Halogenated Phenylindole->G2/M Arrest Induces

Caption: Inhibition of tubulin polymerization by halogenated phenylindoles.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and chlorinated phenylindoles)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[7][8][9]

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds

  • Paclitaxel (polymerization enhancer control)

  • Vinblastine (polymerization inhibitor control)

  • 96-well black microplates

  • Fluorescence plate reader (excitation ~360 nm, emission ~450 nm)

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in general tubulin buffer on ice.

  • Prepare solutions of test compounds and controls at desired concentrations.

  • In a pre-warmed 96-well plate, add the tubulin solution, GTP, and fluorescent reporter to each well.

  • Add the test compounds or controls to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of tubulin polymerization and calculate the IC50 for inhibition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of brominated and chlorinated phenylindoles.

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Comparison cluster_invivo In Vivo Studies (for lead compounds) synthesis_bromo Synthesis of Brominated Phenylindole Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis_bromo->cytotoxicity synthesis_chloro Synthesis of Chlorinated Phenylindole Analogs synthesis_chloro->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism sar Structure-Activity Relationship (SAR) Analysis ic50->sar tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis tubulin_assay->sar comparison Comparative Analysis of Bromo vs. Chloro Analogs sar->comparison animal_models Xenograft Animal Models comparison->animal_models efficacy Efficacy and Toxicity Evaluation animal_models->efficacy

Caption: Workflow for comparative biological evaluation.

Conclusion and Future Directions

The ultimate biological effect is a complex interplay of the compound's physicochemical properties, including its size, shape, lipophilicity, and electronic distribution, which in turn affect its target affinity, cell permeability, and metabolic stability.

Future research should focus on the synthesis and parallel biological evaluation of isomeric pairs of brominated and chlorinated phenylindoles to enable a direct and unambiguous comparison. Such studies will provide invaluable data for the rational design of next-generation phenylindole-based anticancer agents with improved efficacy and selectivity.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous structural confirmation of heterocyclic compounds like 5-bromo-2-phenyl-1H-indole are paramount. This indole derivative serves as a crucial building block in the development of various therapeutic agents. This guide provides an objective comparison of a key synthetic route with other common indole syntheses and details the spectroscopic methods essential for its validation, supported by experimental data.

Comparison of Synthetic Protocols for Indole Derivatives

While various methods exist for the synthesis of the indole core, the choice of a specific route depends on the availability of starting materials, desired substitution patterns, and reaction scalability.[1] Below is a comparison of a documented method for synthesizing this compound against well-established general indole syntheses.

Synthesis ProtocolStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Tetrabutylammonium fluoride (TBAF) Mediated Cyclization Carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl esterTetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF), Heating, 17 h98%[2]
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%[1]
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12 h69-78%[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%[1]

Spectroscopic Validation of this compound

The unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies characteristic functional groups.[3]

Spectroscopic MethodParameterExpected Value
¹H NMR Chemical Shift (δ)Signals characteristic of aromatic and indole protons.
¹³C NMR Chemical Shift (δ)Resonances for all 14 carbon atoms, including the bromine-substituted carbon.
Mass Spectrometry (MS) Molecular Weight (m/z)272.14 g/mol (for C₁₄H₁₀BrN).[2][3]
FTIR Vibrational Frequency (cm⁻¹)Peaks corresponding to N-H stretching, C-H aromatic stretching, and C=C aromatic stretching.

Experimental Protocols

Synthesis of this compound via TBAF Mediated Cyclization

This protocol is based on a reported high-yield synthesis.[2]

  • Reactant Preparation: Dissolve Carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl ester in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.

  • Reaction Condition: Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4][5]

    • Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, commonly using techniques like Electrospray Ionization (ESI).[3]

    • Acquire the mass spectrum to determine the molecular ion peak and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can be used for exact mass determination and elemental composition confirmation.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[6]

    • Place the sample in the FTIR spectrometer.

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Material: [4-bromo-2-(phenylethynyl)phenyl]- carbamic acid ethyl ester reaction TBAF-mediated Cyclization in THF start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) ms Mass Spectrometry (MS) ftir FTIR Spectroscopy product->nmr product->ms product->ftir validation Structure Confirmed nmr->validation ms->validation ftir->validation

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

References

comparative study of different synthetic routes to 2-phenylindoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Consequently, the development of efficient and versatile synthetic methods to access this important heterocyclic motif is of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of several prominent synthetic routes to 2-phenylindoles, including the classic Fischer and Bischler-Möhlau syntheses, as well as modern palladium-catalyzed methods such as the Larock indole synthesis and a one-pot Sonogashira coupling-cyclization approach. The performance of these methods is compared based on quantitative data, and detailed experimental protocols are provided for key examples.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for different synthetic routes to 2-phenylindole, offering a side-by-side comparison of their efficiency and reaction conditions.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
Fischer Indole Synthesis Acetophenone, PhenylhydrazineZinc chloride (ZnCl₂)Neat1705 min72-80
Fischer Indole Synthesis Acetophenone, PhenylhydrazinePolyphosphoric acidNeat10010 minNot Specified
Microwave-Assisted Fischer Indole Synthesis Phenylhydrazine, AcetophenoneEaton's reagent (P₂O₅ in MeSO₃H)Neat17010 minNot Specified
Bischler-Möhlau Synthesis (Conventional) α-Bromoacetophenone, AnilineAniline (excess)NeatHighLong17
Microwave-Assisted Bischler-Möhlau Synthesis Phenacyl bromide, AnilineAnilinium bromideDMF (drops)Not Specified (600 W)1 min71
One-Pot Microwave-Assisted Bischler-Möhlau Phenacyl bromide, Aniline (2:1)NoneDMF (drops)Not Specified (600 W)1 min52-75
Larock Indole Synthesis o-Iodoaniline, PhenylacetylenePd(OAc)₂, Na₂CO₃, LiClDMF100Not SpecifiedGood to Excellent
One-Pot Sonogashira/Cyclization 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMFRoom Temp.12 h69-78

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and logical relationships within the Fischer, Bischler-Möhlau, and Larock indole syntheses.

Fischer_Indole_Synthesis Start Acetophenone + Phenylhydrazine Hydrazone Acetophenone Phenylhydrazone Start->Hydrazone Condensation (Acid catalyst) Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Ammonia_Elim Elimination of Ammonia Cyclization->Ammonia_Elim Product 2-Phenylindole Ammonia_Elim->Product

Fischer Indole Synthesis Workflow

Bischler_Mohlau_Synthesis Start α-Bromoacetophenone + Aniline (excess) Intermediate1 α-Anilinoacetophenone Start->Intermediate1 Nucleophilic Substitution Intermediate2 Intermediate Adduct Intermediate1->Intermediate2 Reaction with second aniline Cyclization Electrophilic Cyclization Intermediate2->Cyclization Aromatization Aromatization & Tautomerization Cyclization->Aromatization Product 2-Phenylindole Aromatization->Product

Bischler-Möhlau Synthesis Pathway

Larock_Indole_Synthesis Start o-Iodoaniline + Phenylacetylene OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Coordination Alkyne Coordination OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Cyclization Intramolecular Annulation Insertion->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Phenylindole RedElim->Product

Larock Indole Synthesis Catalytic Cycle

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Fischer Indole Synthesis of 2-Phenylindole

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a suitable vessel, a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

  • The resulting solid is collected by filtration and washed with 25 mL of cold ethanol.

  • A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

  • The combined solids are dried under reduced pressure over calcium chloride to yield acetophenone phenylhydrazone (61-64 g, 87-91% yield) with a melting point of 105-106 °C.

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-liter beaker.

  • The beaker is immersed in an oil bath preheated to 170 °C, and the mixture is stirred vigorously by hand.

  • The mass becomes liquid within 3-4 minutes, and the evolution of white fumes begins.

  • The beaker is removed from the bath, and stirring is continued for 5 minutes.

  • To prevent solidification into a hard mass, 200 g of clean sand is thoroughly stirred into the reaction mixture.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The sand and crude 2-phenylindole are collected by filtration.

  • The solid mixture is boiled with 600 mL of 95% ethanol, decolorized with Norit, and filtered while hot. The sand and Norit are washed with 75 mL of hot ethanol.

  • The combined filtrates are cooled to room temperature, and the crystalline 2-phenylindole is collected by filtration and washed three times with small portions (15-20 mL) of cold ethanol.

  • The first crop of pure 2-phenylindole weighs 30-33 g. A second crop of 5-6 g can be obtained by concentrating the filtrate. The total yield is 35-39 g (72-80%).

Microwave-Assisted One-Pot Bischler-Möhlau Synthesis of 2-Phenylindole
  • In an open vessel, a mixture of aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) is stirred at room temperature for 3 hours.

  • Three drops of dimethylformamide (DMF) are added to the mixture.

  • The vessel is placed in a microwave reactor and irradiated at 600 W for 1 minute.

  • After cooling, the reaction mixture is worked up to isolate the 2-phenylindole product. This one-pot procedure has been reported to yield 52-75% of 2-arylindoles.

One-Pot Sonogashira Coupling/Heteroannulation for 2-Phenylindole Synthesis
  • In a sealed tube, a mixture of 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL) is stirred at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up.

  • The product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to afford 2-phenylindole in 69-78% yield.

Conclusion

The synthesis of 2-phenylindoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The Fischer indole synthesis is a well-established, high-yielding method, though it often requires high temperatures. The Bischler-Möhlau synthesis, traditionally hampered by harsh conditions and low yields, has been significantly improved through the use of microwave irradiation, offering a rapid and efficient solvent-free alternative. Modern palladium-catalyzed reactions, such as the Larock indole synthesis and one-pot Sonogashira coupling-cyclization protocols, provide mild and versatile routes to 2-phenylindoles with good to excellent yields and broad substrate scope. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired substitution patterns, and the scale of the reaction. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions when planning the synthesis of 2-phenylindole derivatives.

Unveiling the Potential: A Comparative Guide to the In Vitro Biological Efficacy of 5-Bromo-2-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 5-bromo-2-phenyl-1H-indole derivatives reveals a promising class of compounds with significant in vitro anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their biological efficacy, supported by experimental data and detailed protocols to aid in future research and development.

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole ring has given rise to a series of derivatives with enhanced and diverse biological activities. This report collates and compares the in vitro efficacy of these compounds across key therapeutic areas.

Comparative Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the potential of these derivatives as anticancer agents.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Bromo-1H-indole-2-carboxylic acid derivative 3a A549 (Lung)15.6 ± 1.2Erlotinib-
HepG2 (Liver)19.4 ± 1.5
MCF-7 (Breast)25.1 ± 2.1
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide A549 (Lung)14.4--
HUVEC (Endothelial)5.6
Indolyl-benzo[d]imidazole 3aq (5-Bromo-1H-indol-3-yl derivative) ----

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Comparative Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of their efficacy.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7a Escherichia coli< 0.35Gentamicin-
Pseudomonas aeruginosa< 0.35Ciprofloxacin-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7b Escherichia coli< 0.35Gentamicin-
Pseudomonas aeruginosa< 0.35Ciprofloxacin-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7c Escherichia coli< 0.35Gentamicin-
Pseudomonas aeruginosa< 0.35Ciprofloxacin-
Indolyl-benzo[d]imidazole 3ao (5-Bromo-1H-indol-3-yl derivative) Staphylococcus aureus< 1--
Indolyl-benzo[d]imidazole 3aq (5-Bromo-1H-indol-3-yl derivative) Staphylococcus aureus< 1--
Candida albicans3.9

Note: The data presented is sourced from various studies and is intended for comparative purposes. Variations in experimental protocols may exist.

Comparative Anti-inflammatory Activity

Several indole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS). While specific IC50 values for a broad range of this compound derivatives are not extensively documented in a comparative manner, the general potential of indole-based compounds in this area is well-established. For instance, certain indole derivatives have shown potent inhibition of COX-2 and inducible nitric oxide synthase (iNOS).

Derivative ClassAssayActivity
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesNO, IL-6, TNF-α inhibition in LPS-stimulated RAW264.7 cellsPotent inhibition observed, with IC50 values in the low micromolar range for some derivatives.[1]
Indole derivativesCOX-2 InhibitionSome derivatives exhibit selective COX-2 inhibition with IC50 values in the low micromolar range.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Reagent Preparation: Prepare assay buffer, hemin, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and arachidonic acid solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, hemin, COX-1 or COX-2 enzyme, and the test compound (this compound derivative) at various concentrations. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • IC50 Calculation: The percentage of COX inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the inhibitory effect of a compound on the production of nitric oxide by NOS enzymes, often using the Griess reagent.

Procedure:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the colored solution at approximately 540 nm.

  • IC50 Calculation: The amount of nitrite is proportional to the NO produced. The percentage of inhibition of NO production is calculated relative to the stimulated, untreated control. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Indole_Derivative 5-Bromo-2-phenyl- 1H-indole Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental_Workflow Start Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Biological Screening Start->In_Vitro_Screening Anticancer Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) In_Vitro_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX, NOS inhibition) In_Vitro_Screening->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: General experimental workflow for evaluating the biological efficacy of derivatives.

References

In Vivo Evaluation of 5-Bromo-2-phenyl-1H-indole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of 5-bromo-2-phenyl-1H-indole analogs. While direct, comprehensive in vivo comparative data for a wide range of these specific analogs is limited in publicly available literature, this document synthesizes existing in vitro data for 5-bromo-indole derivatives and relevant in vivo findings for structurally related indole compounds to offer insights into their potential efficacy, particularly in oncology.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making these analogs promising candidates for drug discovery.[2][3] This guide focuses on the available data to facilitate an objective comparison and to inform future research directions.

Comparative In Vitro Anticancer Activity

Several studies have highlighted the antiproliferative effects of 5-bromo-indole derivatives against various cancer cell lines. While in vivo data remains scarce, these in vitro results are crucial for prioritizing candidates for further preclinical development. The following table summarizes the cytotoxic activity of selected 5-bromo-indole analogs and related compounds.

Compound IDDerivative TypeTarget Cancer Cell Line(s)IC₅₀ (µM)Reference
5BDBIC 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Hepatocellular Carcinoma)14.3[4]
Compound 6i (E/Z)-N-(4-(2-(2-(4-bromobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast Cancer)6.10 ± 0.4[5]
Compound 6v (E/Z)-N-(4-(2-(2-(4-bromobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamideMCF-7 (Breast Cancer)6.49 ± 0.3[5]
Compound 8aa 5-Bromo-3-(6-phenyl-[1][2]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole analogPC9 and A549 (Non-Small-Cell Lung Cancer)0.32 ± 0.05 (PC9), 0.89 ± 0.10 (A549)[6]
Neocryptolepine analog 6b Indolo[2,3-b]quinolineEhrlich Ascites Carcinoma6.4 x 10⁻⁵[7]
Neocryptolepine analog 6d Indolo[2,3-b]quinolineEhrlich Ascites Carcinoma1.5 x 10⁻⁴[7]

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data presented is for a variety of indole derivatives, with a focus on those containing a bromo substitution where available. Direct comparison should be made with caution due to variations in experimental conditions.

In Vivo Studies of Structurally Related Indole Analogs

For instance, a study on neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) analogs demonstrated significant antitumor activity in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice.[7] The evaluation of these compounds revealed a notable decrease in tumor volume and hepatic lipid peroxidation.[7] Furthermore, an increase in the levels of superoxide dismutase (SOD) and catalase (CAT) was observed, suggesting an antioxidant effect.[7]

Another study on an indoleamine 2,3-dioxygenase (IDO) inhibitor, which shares the core indole structure, showed dose-dependent inhibition of tumor growth in a mouse melanoma model.[8] A maximal effect of 50% tumor growth control was observed when the compound was administered subcutaneously.[8]

These examples underscore the potential of the broader indole scaffold to yield compounds with significant in vivo anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of indole analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., a known anticancer drug like doxorubicin or sorafenib) and incubated for a further 48-72 hours.[1][4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

In Vivo Solid Tumor Model (Ehrlich Ascites Carcinoma)

This protocol describes the in vivo evaluation of antitumor activity against EAC-induced solid tumors in mice.[7]

  • Animal Model: Female Swiss albino mice are used for the study.

  • Tumor Induction: EAC cells are injected subcutaneously into the right thigh of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomly divided into groups: a control group (receiving vehicle), a reference drug group, and a test compound group (receiving the indole analogs at a specific dose). The treatment is administered daily for a specified period.

  • Tumor Volume Measurement: Tumor volume is measured periodically using a caliper.

  • Biochemical Analysis: At the end of the experiment, blood samples and liver tissues can be collected for biochemical analysis, such as measuring levels of SOD, CAT, and lipid peroxidation.[7]

  • Histopathological Examination: Tumor and liver tissues are collected, fixed, and processed for histopathological examination to assess the therapeutic effects and any potential toxicity.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following are Graphviz DOT scripts for generating diagrams of a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cell_lines Cancer Cell Lines synthesis->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay animal_model Animal Model (e.g., Xenograft) mtt_assay->animal_model treatment Treatment with Analogs animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment

Caption: General workflow for the in vivo evaluation of novel anticancer compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IndoleAnalog This compound Analog IndoleAnalog->EGFR Inhibition

References

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-phenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. The strategic placement of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole core provides a versatile template for synthetic modifications, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer properties, supported by experimental data.

Unlocking Anticancer Potential: Targeting Kinase Signaling

A substantial body of research has focused on the development of this compound derivatives as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-2).[1][2] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.[1][3]

The general structure of the this compound core allows for modifications at several key positions, primarily at the indole nitrogen (N1), the 3-position of the indole ring, and on the 2-phenyl ring. The nature of the substituents at these positions profoundly influences the inhibitory potency and selectivity of the compounds.

Key SAR Observations:
  • Substitution at the Indole N1-Position: Alkylation or arylation at the N1-position can modulate the pharmacokinetic properties of the derivatives. While extensive SAR studies on N1-substituted 5-bromo-2-phenyl-1H-indoles are not widely published, related indole derivatives show that this position is crucial for interaction with the ATP-binding pocket of kinases.

  • Substitution at the Indole 3-Position: The 3-position of the 2-phenyl-indole scaffold is a key site for functionalization to enhance biological activity.[4] For instance, the introduction of carboxamide moieties at this position has been shown to yield potent antiproliferative agents.[4]

  • Substitution on the 2-Phenyl Ring: Modifications on the 2-phenyl ring are critical for defining the potency and selectivity of kinase inhibition. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties and steric profile of the molecule, influencing its binding affinity to the target kinase. For closely related 5-chloro-indole-2-carboxamides, substitutions on a separate phenyl-containing moiety attached to the carboxamide linker showed that various substituents were well-tolerated, leading to potent EGFR inhibitors.[4]

  • The Role of the 5-Bromo Substituent: The bromine atom at the 5-position is a key feature, often enhancing the biological activity of the indole scaffold.[1] This halogen atom can participate in halogen bonding and other non-covalent interactions within the active site of target proteins, thereby increasing binding affinity.

Comparative Biological Activity

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected 5-bromo- and closely related 5-chloro-2-phenyl-1H-indole derivatives against various human cancer cell lines and kinases. This data highlights the impact of subtle structural modifications on biological potency.

Compound IDIndole Ring Substitution2-Phenyl Ring SubstitutionTargetAssayIC50 / GI50 (µM)Reference
Va 5-Chloro, 2-carboxamideUnsubstitutedA549 (Lung Cancer)Antiproliferative0.029[4]
EGFRKinase Inhibition0.071[4]
Ve 5-Chloro, 2-carboxamide, 3-hydroxymethylUnsubstitutedA549 (Lung Cancer)Antiproliferative0.026[4]
EGFRKinase Inhibition0.088[4]
5BDBIC 5-Bromo, 2-carbohydrazideN'-(4-(dimethylamino)benzylidene)HepG2 (Liver Cancer)Antiproliferative14.3[2]
VEGFR-2Kinase InhibitionPotent Inhibitor[3]
Sunitinib (Reference Drug)HepG2, A549, Skov-3Antiproliferative31.594 - 49.036[5]
Erlotinib (Reference Drug)A549 (Lung Cancer)Antiproliferative0.033[4]
EGFRKinase Inhibition0.080[4]

Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase. A common method is the LanthaScreen™ Kinase Assay.[6]

Materials:

  • Recombinant EGFR kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]

  • EDTA solution to stop the reaction

  • Europium-labeled anti-phosphopeptide antibody

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the test compound, the fluorescently labeled substrate, and ATP at a concentration near its Km value.[6]

    • Initiate the reaction by adding the EGFR kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the europium-labeled anti-phosphopeptide antibody.

    • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader. The signal ratio is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[2]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[2]

Visualizing the Mechanism of Action

The following diagram illustrates the EGFR signaling pathway, a primary target for many this compound derivatives, and highlights the point of inhibition.

EGFR_Signaling_Pathway cluster_0 EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor 5-Bromo-2-phenyl- 1H-indole Derivative Inhibitor->EGFR Inhibits RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

EGFR signaling pathway and inhibition.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-2-phenyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The 5-halo-2-phenyl-1H-indole core, in particular, serves as a versatile precursor for the synthesis of a diverse array of biologically active molecules. The choice of the halogen atom at the C5 position—typically bromine or iodine—is a critical consideration that significantly influences the substrate's reactivity in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-bromo- and 5-iodo-2-phenyl-1H-indole, supported by experimental data, to inform substrate selection and reaction optimization.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis.[1][2] This reactivity trend is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, which facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, 5-iodo-2-phenyl-1H-indole is generally more reactive than its bromo counterpart, often leading to faster reaction times, milder reaction conditions, and higher yields.[1][2]

Quantitative Reactivity Comparison in Key Cross-Coupling Reactions

Heck Reaction: A Direct Comparison

A study on the Heck diversification of halo-indoles provides a direct, quantitative comparison of the reactivity of 5-iodo-indole and 5-bromo-indole with acrylic acid. While the 2-phenyl substituent is absent in this specific study, the underlying reactivity trend of the C-X bond at the 5-position is directly comparable.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeConversion (%)
5-Iodo-indoleAcrylic AcidNa₂PdCl₄ (5 mol%)Na₂CO₃ (4 equiv)CH₃CN/H₂O (1:1)80 (MW)1 h>99
5-Bromo-indoleAcrylic AcidNa₂PdCl₄ (5 mol%), ˢSPhos (15 mol%)Na₂CO₃ (4 equiv)CH₃CN/H₂O (1:1)80 (MW)1 h>99

Data synthesized from a study on the Heck cross-coupling of halo-indoles.

Notably, the more reactive 5-iodo-indole achieved quantitative conversion without the need for an additional phosphine ligand, whereas the less reactive 5-bromo-indole required the addition of the bulky electron-rich ligand, ˢSPhos, to achieve a comparable outcome. This starkly illustrates the higher intrinsic reactivity of the iodo-substituted indole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming transformation. Following the established reactivity trend, 5-iodo-2-phenyl-1H-indole is expected to undergo Suzuki-Miyaura coupling under milder conditions and in shorter reaction times than 5-bromo-2-phenyl-1H-indole.

Feature5-Iodo-2-phenyl-1H-indoleThis compound
Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 80 °C80-120 °C
Catalyst Loading Often lowerOften higher
Ligand Requirement Can sometimes proceed with simple phosphine ligands or even ligandless.Often requires more sophisticated, electron-rich, and bulky phosphine ligands.
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. The reactivity difference between the iodo and bromo substrates is also pronounced in this reaction. Aryl iodides are known to be more reactive substrates in this coupling.

Feature5-Iodo-2-phenyl-1H-indoleThis compound
Reactivity HigherLower
Typical Base Weaker bases can sometimes be employed (e.g., K₃PO₄).Often requires strong bases (e.g., NaOtBu, LHMDS).
Reaction Time Generally shorterGenerally longer
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity of the halide follows the general trend of I > Br >> Cl, indicating that 5-iodo-2-phenyl-1H-indole will be significantly more reactive than its bromo counterpart.

Feature5-Iodo-2-phenyl-1H-indoleThis compound
Reactivity HigherLower
Typical Reaction Temp. Often proceeds at room temperature.Typically requires heating (e.g., 80 °C).
Catalyst System Standard Pd/Cu catalyst systems are generally effective.May require higher catalyst loading or more active catalysts.

Experimental Protocols

Heck Reaction of 5-Halo-indoles with Acrylic Acid

This protocol is adapted from a direct comparative study and is suitable for both 5-iodo- and 5-bromo-indole, with the key difference being the requirement of a ligand for the bromo substrate to achieve high conversion in a short time.

Materials:

  • 5-Iodo-indole or 5-Bromo-indole

  • Acrylic acid

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Sulfonated SPhos (ˢSPhos) (for 5-bromo-indole)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the 5-halo-indole (0.1 mmol, 1.0 equiv), sodium carbonate (42.4 mg, 0.4 mmol, 4.0 equiv), and sodium tetrachloropalladate(II) (1.5 mg, 0.005 mmol, 5 mol%). For the reaction with 5-bromo-indole, also add ˢSPhos (8.8 mg, 0.015 mmol, 15 mol%).

  • Purge the vial with argon for 5 minutes.

  • Add a degassed 1:1 mixture of acetonitrile and water (1 mL).

  • Add acrylic acid (10.2 µL, 0.15 mmol, 1.5 equiv).

  • Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 80 °C for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Generalized Palladium-Catalyzed Cross-Coupling Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Nu)L_n B->C Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Alkyne Coordination (Sonogashira/Heck) C->A Reductive Elimination (Ar-Nu)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Cross-Coupling Reaction cluster_2 Analysis Setup_Bromo This compound Reaction Pd Catalyst, Ligand, Base, Coupling Partner, Solvent, Temp. Setup_Bromo->Reaction Setup_Iodo 5-Iodo-2-phenyl-1H-indole Setup_Iodo->Reaction Analysis Monitor Reaction Progress (TLC, LC-MS) Reaction->Analysis Quench Work-up and Purification Analysis->Quench Yield Determine Yield and Purity Quench->Yield

References

A Researcher's Guide to the Analytical Characterization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of substituted indoles is paramount to ensuring the safety, efficacy, and quality of new chemical entities. This guide provides a comprehensive comparison of key analytical techniques used for the structural elucidation and purity assessment of this critical class of heterocyclic compounds. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.

Substituted indoles form the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their biological activity is intrinsically linked to their substitution pattern and purity, making rigorous analytical characterization a non-negotiable aspect of drug discovery and development.[1] This guide explores the application of chromatographic and spectroscopic techniques, offering insights into their strengths and ideal use cases.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of substituted indoles, providing high-resolution separation of the target compound from impurities and related substances.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and sensitive method for the quantitative analysis of a broad range of substituted indoles based on their polarity.[1][2] Coupling HPLC with various detectors enhances its analytical power.

  • HPLC with UV/Diode Array Detection (HPLC-UV/DAD): This is a widely accessible technique suitable for routine analysis and quantification.[3] A UV or Diode Array Detector (DAD) allows for the detection and quantification of impurities relative to the main peak.[1]

  • HPLC with Fluorescence Detection (HPLC-FLD): For enhanced sensitivity, fluorescence detection can be employed, as many indole derivatives exhibit native fluorescence.[3] This method is particularly useful for detecting trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unequivocal identification of impurities, coupling HPLC with a mass spectrometer is the gold standard.[1] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions with high confidence.[4] Tandem MS (MS/MS) experiments offer detailed structural information through fragmentation analysis.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the purity assessment of volatile and thermally stable substituted indoles.[1] It is particularly effective for identifying and quantifying residual solvents, starting materials, and volatile by-products.[1] The mass spectrometer provides mass-to-charge ratio data, which aids in the structural elucidation of impurities by comparing their mass spectra with reference libraries like NIST.[1]

Performance Comparison of Chromatographic Techniques

The choice of technique depends on the specific analytical requirements, including sensitivity, the nature of the sample matrix, and the availability of instrumentation.[3]

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
HPLC-UV µg/mL rangeµg/mL range>0.99Widely available, cost-effective.[3]Moderate sensitivity, potential for matrix interference.[3]
HPLC-FLD ng/mL to pg/mL range[3]ng/mL to pg/mL range[3]>0.99High sensitivity and selectivity for fluorescent compounds.[3]Requires native fluorescence or derivatization.[3]
GC-MS ng/mL to pg/mL rangeng/mL to pg/mL range>0.99High resolution and specificity, extensive spectral libraries.[3]Requires derivatization for non-volatile analytes, potential for thermal degradation.[3]
LC-MS/MS pg/mL to fg/mL range[3]1 ng/mL>0.998[6]Exceptional sensitivity and selectivity, ideal for complex matrices.[3]Higher cost and complexity.
RP-HPLC-FLD (for IAA) < 0.015 µg/mL[7]Not specified≥ 0.998[7]High sensitivity for specific indoles.Method specific to fluorescent compounds.
qNMR Not specified25 µg/mL[1]0.989 - 0.999[1]Absolute quantification without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of substituted indoles.[8] Chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra help to determine the substitution patterns on the indole ring.[9] ¹³C NMR provides information on the carbon skeleton of the molecule.[9][10] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample using an internal standard.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of substituted indoles.[4] High-resolution mass spectrometry (HRESI-MS) offers high mass accuracy (< 2 ppm), which is vital for confirming molecular formulas.[4] The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are used to elucidate the structure of the molecule and its substituents.[5][11] Electron impact mass spectrometry (EI-MS) is another technique used to study fragmentation pathways.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[8] Characteristic absorption bands in the FTIR spectrum can confirm the presence of N-H, C-H, C=C, and other functional groups within the substituted indole.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the indole molecule.[8] The absorption maxima (λmax) can be influenced by the substitution pattern on the indole ring and the solvent used.[13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for common analytical techniques.

HPLC-DAD Protocol for Purity Assessment
  • Objective: To determine the purity of a substituted indole sample and quantify impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the analyte.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Diode Array Detector monitoring a range of wavelengths (e.g., 210-400 nm) to capture the absorbance maxima of the analyte and any potential impurities.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (solvent) to ensure no system contamination.[1]

    • Inject a standard solution of the substituted indole to determine its retention time and response factor.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to identify and quantify the main peak and any impurity peaks based on their retention times and peak areas relative to the main peak.[1]

GC-MS Protocol for General Purity Screening
  • Objective: To identify and semi-quantify volatile impurities in a substituted indole sample.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Energy: 70 eV.[1]

  • Scan Range: 40 - 450 m/z.[1]

  • Sample Preparation: Dissolve the sample (e.g., 1-2 mg) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Procedure:

    • Perform a blank run with the solvent to check for system contaminants.[1]

    • Inject the prepared sample solution into the GC-MS system.

    • Acquire the data.

    • Analyze the total ion chromatogram (TIC) to identify all separated peaks.

    • Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) for identification.[1]

Quantitative NMR (qNMR) Protocol for Absolute Purity Determination
  • Objective: To determine the absolute purity of a substituted indole sample using an internal standard.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified standard of known purity with signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).[1]

  • NMR Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).[1]

  • Sample Preparation:

    • Accurately weigh about 3.0 mg of the indole sample into a tared vial.

    • Accurately weigh a precise amount of the internal standard (e.g., ~2.0 mg) into the same vial.[1]

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Parameters:

    • Relaxation Delay (d1): > 5 times the T₁ of the slowest relaxing proton (typically 30-60 seconds) to ensure full relaxation.[1]

    • Number of Scans (ns): ≥ 64 to achieve a good signal-to-noise ratio.[1]

  • Procedure:

    • Acquire the ¹H NMR spectrum of the prepared sample.

    • Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing Analytical Workflows

Diagrams can help clarify complex experimental workflows and the relationships between different analytical techniques.

Analytical_Workflow_for_Substituted_Indoles cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Initial_Screen Initial Purity Screen (TLC, LC-MS) Purification->Initial_Screen Structure_Elucidation Structural Elucidation (NMR, HRMS, FTIR, UV-Vis) Initial_Screen->Structure_Elucidation Quantitative_Analysis Quantitative Analysis (HPLC, GC-MS, qNMR) Structure_Elucidation->Quantitative_Analysis Data_Analysis Data Interpretation & Comparison Quantitative_Analysis->Data_Analysis Final_Report Certificate of Analysis & Research Report Data_Analysis->Final_Report

Caption: A typical workflow for the synthesis, purification, and analytical characterization of substituted indoles.

Technique_Selection_Logic node_action node_action start Start: Characterization Goal purity Purity Assessment? start->purity structure Structural Confirmation? start->structure quantitative Quantitative or Qualitative? purity->quantitative Yes nmr NMR (1H, 13C, 2D) for detailed structure structure->nmr Yes hrms HRMS for elemental composition structure->hrms ftir_uv FTIR & UV-Vis for functional groups & electronic transitions structure->ftir_uv tlc TLC for rapid screening quantitative->tlc Qualitative hplc_gcms HPLC or GC-MS for purity and impurity profiling quantitative->hplc_gcms Quantitative qnmr qNMR for absolute purity quantitative->qnmr Absolute Quantitative

Caption: A decision-making diagram for selecting the appropriate analytical technique for substituted indole characterization.

References

A Researcher's Guide to Cytotoxicity Assays for Novel 5-Bromo-2-Phenyl-1H-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key cytotoxicity assays for evaluating novel 5-bromo-2-phenyl-1H-indole compounds. It includes supporting experimental data from related indole derivatives, detailed experimental protocols, and visualizations of workflows and signaling pathways.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole ring can significantly influence the cytotoxic activity of these compounds. Accurate and reproducible assessment of their cytotoxic effects is crucial for the identification of promising drug candidates. This guide focuses on three widely used in vitro assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Comparative Cytotoxicity Data

While specific data for a wide range of novel this compound compounds is emerging, the following table summarizes the cytotoxic activity (IC50 values) of structurally related 5-bromo-indole and 2-phenyl-indole derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency and serves as a point of comparison for newly synthesized analogs.

Compound/DerivativeCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM)
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung)MTTNot Specified14.4 µg/mL
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC (Endothelial)MTTNot Specified5.6 µg/mL
2-phenylindole derivative 31 MCF-7 (Breast)Not SpecifiedNot Specified2.71
2-phenylindole derivative 86 MCF-7 (Breast)Not SpecifiedNot Specified1.86
3-methyl-2-phenyl-1H-indole derivative 32 HeLa (Cervical)Not SpecifiedNot Specified<5
3-methyl-2-phenyl-1H-indole derivative 32 A2780 (Ovarian)Not SpecifiedNot Specified<5
3-methyl-2-phenyl-1H-indole derivative 32 MSTO-211H (Mesothelioma)Not SpecifiedNot Specified<5
3-methyl-2-phenyl-1H-indole derivative 33 HeLa (Cervical)Not SpecifiedNot Specified<5
3-methyl-2-phenyl-1H-indole derivative 33 A2780 (Ovarian)Not SpecifiedNot Specified<5
3-methyl-2-phenyl-1H-indole derivative 33 MSTO-211H (Mesothelioma)Not SpecifiedNot Specified<5

Note: The data presented is for structurally related compounds and serves as a reference. IC50 values for novel this compound compounds should be determined experimentally.

Experimental Workflow for Cytotoxicity Evaluation

The systematic evaluation of novel compounds involves a multi-step process from initial screening to mechanistic studies. The following diagram illustrates a typical experimental workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action cluster_2 Phase 3: Pathway Analysis Compound_Synthesis Synthesis of Novel This compound Derivatives MTT_Assay MTT Assay (Cell Viability) Compound_Synthesis->MTT_Assay Test Compounds IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination LDH_Assay LDH Assay (Membrane Integrity) IC50_Determination->LDH_Assay Select Potent Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Cell_Cycle_Analysis->Western_Blot Signaling_Pathway_Analysis Signaling Pathway Analysis Western_Blot->Signaling_Pathway_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

Key Signaling Pathway: MAPK/ERK Pathway

Indole derivatives often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a simplified representation of the MAPK/ERK pathway and a potential point of inhibition by novel indole compounds.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation leads to Inhibitor Novel 5-Bromo-2-Phenyl- 1H-Indole Compound Inhibitor->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel this compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[2]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cells in a 96-well plate

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.

    • Background control: Medium only.

  • Sample Collection: After compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background absorbance.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and control cells (including floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for forming carbon-carbon bonds.[1] For researchers in medicinal chemistry and drug development, the functionalization of the indole scaffold is of paramount importance, as this motif is present in a vast array of biologically active compounds.[1] The Suzuki-Miyaura coupling of bromoindoles, in particular, allows for the introduction of diverse aryl and heteroaryl substituents, making it a critical transformation in the synthesis of novel therapeutics and functional materials.[1][2]

The success of this reaction, however, is highly dependent on the judicious selection of the catalyst system, which includes the metal precursor and, crucially, the associated ligand.[3] Factors such as catalyst activity, stability, and functional group tolerance directly impact reaction efficiency, yield, and substrate scope.[3] This guide provides a comparative analysis of common catalytic systems used for the Suzuki coupling of bromoindoles, supported by performance data and detailed experimental protocols to aid researchers in optimizing this vital transformation.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling of bromoindoles is significantly influenced by the choice of catalyst, ligand, base, and solvent.[4] Palladium-based catalysts are the most common, with performance greatly enhanced by the use of specialized phosphine or N-heterocyclic carbene (NHC) ligands.[5][6] Nickel-based systems are also emerging as a cost-effective and highly reactive alternative.[7][8] The following table summarizes the performance of various catalytic systems in the coupling of bromoindole substrates with different boronic acids.

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191[4]
5,7-dibromo-3-formylindoleIndole-5-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)177[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80287[9]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME802440[9]
6-ChloroindolePhenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O605-897[4]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dioxane/H₂O (4:1)100286[10]
5-BromoindolePhenylboronic acidPd(OAc)₂ (0.005 equiv.)SPhos (0.005 equiv.)K₂CO₃H₂O/Acetonitrile (4:1)3718-[1]

Note: Data for structurally related bromoindazoles and chloroindoles are included to provide a broader comparative context, as is common practice when direct data is limited.[4][11]

Analysis of Catalyst Classes

  • Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classical, versatile, and commercially available.[9][12] However, they often require higher catalyst loadings and temperatures and may provide lower yields with challenging substrates compared to modern systems.[9]

  • Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos): Developed by the Buchwald group, bulky, electron-rich dialkylbiaryl phosphine ligands have revolutionized Suzuki-Miyaura couplings.[5] Ligands like SPhos and XPhos facilitate the oxidative addition of the aryl halide and promote reductive elimination, leading to excellent yields even with sterically hindered substrates, often at room temperature and with low catalyst loadings.[3][5][13] These are frequently paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[14]

  • Ferrocenyl Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and robust pre-catalyst for couplings involving N-heterocyclic substrates.[9][14] It often provides high yields in shorter reaction times, making it an excellent choice for rapid synthesis.[9][11]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes have emerged as powerful catalysts for cross-coupling reactions.[6][12] The strong σ-donating ability of NHC ligands creates a highly stable and active catalytic species, often enabling high turnover numbers and efficient coupling of challenging substrates.[6]

  • Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[7][8] Nickel catalysts can be particularly effective for coupling challenging electrophiles and offer a complementary reactivity profile to palladium systems.[7][15]

Experimental Workflow and Protocols

A systematic approach is crucial for a successful and reproducible Suzuki-Miyaura coupling reaction. The general workflow involves careful preparation of reagents and glassware, reaction setup under an inert atmosphere, monitoring progress, and finally, product workup and purification.[14]

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification prep_glass Oven-dry glassware (Schlenk flask) prep_reagents Weigh reagents: - Bromoindole (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (2.0-3.0 equiv) - Catalyst/Ligand prep_solvent Degas solvent (e.g., sparge with N₂/Ar) setup_add Add solids to flask prep_solvent->setup_add setup_inert Evacuate & backfill with inert gas (3x) setup_solve Add degassed solvent via syringe setup_heat Heat to target temp with vigorous stirring workup_monitor Monitor reaction (TLC, LC-MS) setup_heat->workup_monitor workup_cool Cool to RT, dilute with organic solvent & water workup_extract Separate layers, wash organic phase with brine workup_dry Dry organic layer (e.g., Na₂SO₄), filter workup_conc Concentrate in vacuo workup_purify Purify via column chromatography

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[14]

Detailed Experimental Protocol: General Procedure

The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromoindole, which can be adapted and optimized for specific substrates and scales.[1][14][16]

Materials:

  • Bromoindole (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or Palladium precursor and Ligand (e.g., Pd(OAc)₂ and SPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene/H₂O mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoindole (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).[9]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DME) via syringe to achieve a suitable concentration (e.g., 0.1 M).[11][14]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.[9][11]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14]

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[1][9]

By carefully considering the catalyst systems and adhering to rigorous experimental protocols, researchers can effectively leverage the Suzuki-Miyaura reaction for the synthesis of complex and diverse indole derivatives, advancing discovery in pharmaceuticals and materials science.

References

Safety Operating Guide

Proper Disposal of 5-bromo-2-phenyl-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-bromo-2-phenyl-1H-indole, a halogenated organic compound, is crucial for maintaining laboratory safety, ensuring environmental compliance, and protecting personnel. This guide provides a clear, step-by-step procedure for its safe handling and disposal. Adherence to these protocols is imperative to mitigate risks and align with regulatory requirements.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. According to its safety data sheet, it is harmful if swallowed and may cause skin irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is recommended
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a fume hood
Body Protection Laboratory coat, long-sleeved shirt, and long pantsProtective clothing should cover all exposed skin
Foot Protection Closed-toe shoes with non-slip soles---

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous halogenated organic waste. On-site treatment is not advised. The primary focus should be on its safe collection, segregation, and transfer to a certified disposal facility.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated and compatible waste container.[2]

  • Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4] Do not mix with aqueous solutions, acids, bases, or other incompatible chemicals.[3][5]

  • Container Management:

    • Use a clearly labeled, leak-proof container, preferably made of polyethylene.[6][7] The container should be kept tightly closed except when adding waste.[6][8][9]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[4][6] The label must clearly identify the contents, including the full chemical name "this compound."[4] Do not use abbreviations. If other halogenated compounds are present, list all constituents.[4]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[5][8][9] This area should be near the point of generation and away from incompatible materials. The waste container should be placed in secondary containment to prevent spills.[6][10]

  • Disposal Request:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9][11]

  • Final Disposal Method:

    • The primary disposal method for halogenated organic compounds is incineration at a regulated and licensed hazardous waste facility.[3][4][11]

Accidental Spill Response

In the event of a spill, all cleanup materials must be treated as hazardous waste and disposed of following the same procedures outlined above.[6][10]

  • Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[2][12]

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment: Prevent the spill from spreading.

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] For solutions, use an inert absorbent material.[2]

  • Collection: Place all contaminated cleanup materials into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) collect Collect in Designated Halogenated Waste Container start->collect segregate Segregate from Non-Halogenated and Other Waste Streams collect->segregate label Label Container with 'Hazardous Waste' and Contents segregate->label store Store in Secondary Containment in Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs disposal Incineration at a Regulated Facility contact_ehs->disposal

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Essential Safety and Operational Guide for 5-bromo-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-bromo-2-phenyl-1H-indole. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Hazard Identification and Safety Precautions

This compound is a solid organic compound. Based on available safety data, it is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

The signal word for this compound is Warning .

Immediate First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation or rash occurs, get medical advice/attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or a full-face shield.ANSI Z87.1
Hand Protection Chemical-resistant gloves. Nitrile gloves are a common choice for handling halogenated organic compounds. Due to the lack of specific breakthrough data for this compound, double gloving is recommended for extended handling. Butyl rubber may also be considered for aromatic and halogenated hydrocarbons.[1]ASTM F1001
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.NFPA 2112
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher is required. Work should be conducted in a chemical fume hood whenever possible.NIOSH 42 CFR 84

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for safety and maintaining the compound's integrity.

Experimental Workflow:

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep1 Verify fume hood functionality prep2 Assemble all necessary lab equipment prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh the solid compound in the fume hood prep3->handle1 handle2 Perform the experiment handle1->handle2 clean1 Decontaminate equipment and work surfaces handle2->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Store compound in a cool, dry, well-ventilated area clean2->clean3

A step-by-step workflow for safe handling.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Assemble all necessary equipment, including a chemical-resistant weighing boat, spatula, and reaction vessels. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation and contamination. Use a dedicated spatula and avoid generating dust.

  • Experimental Procedure: Perform all experimental manipulations within the fume hood.

  • Post-Handling: After handling, thoroughly decontaminate all equipment and the work surface with an appropriate solvent.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[2]

Waste Disposal Workflow:

G Disposal Workflow for Halogenated Organic Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Use a dedicated, labeled container for halogenated waste collect2 Segregate from non-halogenated waste collect1->collect2 store1 Store in a designated satellite accumulation area collect2->store1 store2 Keep container sealed store1->store2 dispose1 Arrange for pickup by a licensed hazardous waste contractor store2->dispose1 dispose2 Incineration is the preferred disposal method dispose1->dispose2

A systematic process for waste disposal.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated PPE and labware, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solids."[2] Do not mix with non-halogenated waste.

  • Labeling: Ensure the waste container is labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The primary disposal method for halogenated organic waste is incineration at a permitted facility.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For a small, contained spill, trained laboratory personnel can proceed with cleanup. For a large or uncontained spill, evacuate the laboratory and contact your institution's EHS department.

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if dust is present.

  • Containment and Cleanup:

    • Gently cover the spill with an absorbent material to prevent the generation of dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container for halogenated organic solids. Avoid creating dust clouds.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of all cleanup materials as halogenated organic waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.